molecular formula C9H5N3O B3065643 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile CAS No. 55234-72-5

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile

Katalognummer: B3065643
CAS-Nummer: 55234-72-5
Molekulargewicht: 171.16 g/mol
InChI-Schlüssel: WJXCXWRGTCCJOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile (CAS 55234-72-5) is a high-value heterocyclic building block with significant potential in pharmaceutical research and medicinal chemistry. This compound features the 1,5-naphthyridine scaffold, a privileged structure known for its diverse biological activities . The molecule is characterized by its molecular formula of C 9 H 5 N 3 O and a molecular weight of 171.16 g/mol . Researchers value this compound as a key synthetic intermediate for creating novel chemical libraries of drug-like molecules . Its structure possesses multiple reactive sites, including the cyano (CN) group, lactam (N-H), and carbonyl (C=O) functionalities, which allow for diverse chemical modifications and the construction of more complex heterocyclic systems . These derivatives are extensively investigated for their biological properties, with studies highlighting their potent anticancer and cytotoxic activities . Some synthesized analogues have demonstrated superior inhibitory effects against various tumor cell lines compared to standard chemotherapeutic agents, while showing non-cytotoxicity towards normal cells, indicating a promising therapeutic window . Furthermore, the 1,5-naphthyridine core is a subject of interest in the development of new antimicrobial agents , given the pressing need to overcome growing drug resistance. Additional research applications include exploring its use in the synthesis of metal complexes and functional organic materials . This product is intended for research purposes only in laboratory settings.

Eigenschaften

IUPAC Name

2-oxo-1H-1,5-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-5-6-4-8-7(12-9(6)13)2-1-3-11-8/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXCXWRGTCCJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=O)N2)C#N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480344
Record name 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55234-72-5
Record name 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile

[1]

Executive Summary

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile (CAS: 55234-72-5) is a fused bicyclic nitrogen heterocycle belonging to the 1,5-naphthyridine class.[1][2][3][4][5] Characterized by a "lactam-nitrile" motif, this scaffold serves as a critical intermediate in the synthesis of antiproliferative agents, particularly topoisomerase I inhibitors and kinase inhibitors. Its structural rigidity and hydrogen-bond donor/acceptor profile make it a privileged pharmacophore in medicinal chemistry, specifically for targeting ATP-binding pockets in enzymes.

This guide details the chemical structure, validated synthetic protocols, physicochemical properties, and biological applications of this compound, designed for researchers in drug discovery and organic synthesis.

Part 1: Chemical Identity & Structural Analysis[2][3]

Nomenclature and Identification
PropertyDetail
IUPAC Name 2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile
Common Synonyms 3-cyano-1,5-naphthyridin-2(1H)-one; 3-cyano-1,5-naphthyridone
CAS Number 55234-72-5
Molecular Formula C₉H₅N₃O
Molecular Weight 171.16 g/mol
SMILES N#CC1=CC2=CC=CN=C2N=C1O (Lactim form) / N#CC1=CC2=CC=CN=C2NC1=O (Lactam form)
Structural Properties & Tautomerism

The molecule exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.

  • Solid State & Polar Solvents: The lactam (2-oxo) tautomer is thermodynamically favored due to the stability of the amide-like resonance (NH-C=O).

  • Binding Mode: In biological systems, the lactam form acts as a hydrogen bond donor (via NH) and acceptor (via C=O), while the nitrile group (-CN) at position 3 provides a rigid handle for hydrophobic interactions or covalent trapping (e.g., forming imidates with serine proteases).

Part 2: Synthetic Pathways[3]

The synthesis of this compound requires precise regiocontrol to ensure the formation of the 1,5-isomer rather than the 1,6- or 1,8-isomers.

Primary Route: Condensation of 3-Aminopyridine-2-carboxaldehyde

This method is the most direct, utilizing the Knoevenagel condensation followed by intramolecular cyclization.

Reagents:

  • Precursor: 3-Aminopyridine-2-carboxaldehyde (or its thiosemicarbazone derivative, hydrolyzed in situ).

  • Active Methylene: Ethyl cyanoacetate.[6]

  • Catalyst: Piperidine or Sodium Ethoxide (NaOEt).[6]

  • Solvent: Ethanol or DMF.

Protocol:

  • Preparation: Dissolve 3-aminopyridine-2-carboxaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The solution typically darkens, and a precipitate begins to form.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid precipitate.[7]

  • Purification: Wash the cake with cold ethanol and diethyl ether. Recrystallize from DMF/Ethanol to yield the product as yellow/off-white needles.

Mechanism of Action (Synthesis)

The reaction proceeds via a Knoevenagel condensation between the aldehyde and the active methylene of ethyl cyanoacetate, forming an intermediate acrylate. The adjacent amino group then attacks the ester carbonyl (intramolecular aminolysis) to close the ring, releasing ethanol.

Visualization of Synthesis Logic

SynthesisSM13-Aminopyridine-2-carboxaldehydeInterIntermediate:Ethyl 2-cyano-3-(3-aminopyridin-2-yl)acrylateSM1->InterKnoevenagel(Piperidine/EtOH)SM2Ethyl CyanoacetateSM2->InterProd1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrileInter->ProdIntramolecular Cyclization(-EtOH)

Caption: Synthetic pathway via Knoevenagel condensation and cyclization.

Part 3: Physicochemical Properties[9]

PropertyValue/DescriptionRelevance
Appearance Yellow to Off-white powderIndicates purity; impurities often darken the solid.
Melting Point > 280 °C (Decomposes)High thermal stability due to intermolecular H-bonding (dimer formation).
Solubility DMSO, DMF, hot PyridinePoor solubility in water and alcohols limits direct aqueous assays; requires DMSO stock.
UV/Vis λmax ~320-340 nmFluorescent properties useful for tracking in cellular assays.
pKa (Calculated) ~8.5 (NH acidic)Deprotonation at high pH yields the anionic species, increasing solubility.

Part 4: Medicinal Chemistry & Biological Potential[2][8][10][11][12][13][14][15][16]

Pharmacophore Analysis

The 1,5-naphthyridine core is an isostere of quinoline and isoquinoline but possesses higher polarity and distinct hydrogen-bonding capabilities due to the two nitrogen atoms.

  • Kinase Inhibition: The "hinge-binding" motif (NH-C=O) mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of kinases (e.g., PI3K, mTOR).

  • Topoisomerase Targeting: Planar tricyclic derivatives (fused at the 3,4-position) act as DNA intercalators, stabilizing the DNA-Topoisomerase I cleavable complex, leading to apoptosis in cancer cells.

Key Biological Pathways

The 3-cyano group is a versatile handle for further derivatization into:

  • Tetrazoles: Via [3+2] cycloaddition (bioisostere of carboxylic acid).

  • Amides/Thioamides: Via hydrolysis or thionation (improving solubility or binding affinity).

  • Imidates: Reaction with alcohols to form Pinner salts.

Biological Mechanism Diagram

BioActivityCompound1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrileTarget1ATP-Binding Pocket(Kinases)Compound->Target1H-Bonding (Lactam motif)Target2DNA Intercalation(Topoisomerase I)Compound->Target2Planar StackingEffect1Inhibition of PhosphorylationTarget1->Effect1Effect2DNA Strand Breaks(Apoptosis)Target2->Effect2

Caption: Mechanism of action for kinase inhibition and DNA intercalation.

Part 5: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Gram-scale synthesis from 3-aminopyridine-2-carboxaldehyde.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-aminopyridine-2-carboxaldehyde (1.22 g, 10 mmol) and ethyl cyanoacetate (1.24 g, 11 mmol).

  • Solvent: Add 30 mL of absolute ethanol .

  • Catalyst: Add piperidine (5 drops).

  • Reaction: Heat to reflux (bath temp 85°C) for 5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Precipitation: The product typically precipitates during reflux. If not, cool to 0°C.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

  • Yield: Expected yield 65-75%.

Protocol B: Solubility Check for Bioassays

Objective: Preparing a 10 mM stock solution.

  • Weigh 1.71 mg of the compound.

  • Add 1.0 mL of DMSO (dimethyl sulfoxide).

  • Vortex for 1 minute. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Storage: Store aliquots at -20°C. Avoid freeze-thaw cycles.

References

  • Litvinov, V. P. (2004). "Chemistry and biological activity of 1,5-naphthyridines." Russian Chemical Reviews, 73(7). Link

  • Alonso, C., et al. (2014). "Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors." Current Topics in Medicinal Chemistry, 14(23). Link

  • Fuertes, M., et al. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(14), 3252. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2765476 (Related Isomer). Link

Advanced Characterization of Lactam-Lactim Tautomerism in 3-Cyano-1,5-naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lactam-lactim tautomerism in 3-cyano-1,5-naphthyridin-2(1H)-one derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 1,5-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for PARP inhibitors, antibacterial agents, and epigenetic modulators.[1] However, the physicochemical behavior of this scaffold is complicated by lactam-lactim tautomerism , a phenomenon that fundamentally alters hydrogen-bonding donor/acceptor profiles and lipophilicity.[1]

For the 3-cyano-1,5-naphthyridin-2(1H)-one derivative, this equilibrium is particularly sensitive due to the strong electron-withdrawing nature of the nitrile group at the C3 position. This guide provides a definitive technical framework for synthesizing, characterizing, and controlling this tautomeric equilibrium, ensuring precise structural assignment in drug discovery pipelines.

Part 1: Mechanistic & Structural Analysis

The Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the lactam (2-oxo) form and the lactim (2-hydroxy) form. While the lactam form is generally thermodynamically preferred in the solid state and polar media, the 3-cyano substituent perturbs this stability through inductive (


) and mesomeric (

) effects.
  • Lactam Form (A): Characterized by a secondary amide functionality (

    
    ).[1] It acts as a hydrogen bond donor (NH) and acceptor (C=O).[1]
    
  • Lactim Form (B): Characterized by an imidic acid structure (

    
    ).[1] It possesses an aromatized pyridine ring and acts as a hydrogen bond donor (OH) and acceptor (ring N).[1]
    
DOT Diagram: Tautomeric Equilibrium & Electronic Effects

Tautomerism Lactam Lactam Form (A) (Polar Dominant) Transition Proton Transfer Transition State Lactam->Transition -H+ (N1) Transition->Lactam Lactim Lactim Form (B) (Non-Polar/Gas Phase) Transition->Lactim +H+ (O2) Lactim->Transition Solvent Solvent Polarity (High ε favors A) Solvent->Lactam Stabilizes dipole Substituent 3-CN Group (Acidity enhancement) Substituent->Transition Lowers barrier

Caption: Thermodynamic equilibrium between lactam and lactim forms, modulated by solvent polarity and the electronic influence of the 3-cyano group.[1]

The 3-Cyano Effect

The nitrile group at position 3 is critical. Unlike unsubstituted naphthyridinones, the 3-CN group:

  • Increases NH Acidity: Through inductive withdrawal, the pKa of the N1-proton is lowered, facilitating deprotonation and rapid tautomeric exchange.[1]

  • Resonance Stabilization: The anion formed during proton transfer is stabilized by delocalization onto the nitrile nitrogen, potentially lowering the activation energy for tautomerization.[1]

Part 2: Synthetic Protocol

To study the tautomerism, one must first access the pure compound.[1] The following protocol is optimized for regioselectivity and yield, avoiding common pitfalls like ring-opening or polymerization.

Protocol: Condensation of 3-Aminopyridine Derivatives

Objective: Synthesis of 3-cyano-1,5-naphthyridin-2(1H)-one. Reaction Type: Knoevenagel Condensation followed by Cyclization.[1]

ParameterSpecification
Starting Material 3-Amino-pyridine-2-carbaldehyde
Reagent Ethyl cyanoacetate (1.1 equiv)
Catalyst Piperidine (0.1 equiv) or L-Proline (Organocatalytic route)
Solvent Ethanol (Anhydrous)
Temperature Reflux (

)
Time 4 - 6 Hours

Step-by-Step Methodology:

  • Preparation: Dissolve 3-amino-pyridine-2-carbaldehyde (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add ethyl cyanoacetate (11 mmol) dropwise at room temperature.

  • Catalysis: Add catalytic piperidine (5 drops). A transient color change (often yellow to orange) indicates imine formation.[1]

  • Cyclization: Heat the mixture to reflux. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The intermediate imine will convert to the cyclized product.

  • Work-up: Cool the reaction mixture to

    
    . The product typically precipitates as a solid.[1]
    
  • Purification: Filter the precipitate and wash with cold ethanol followed by diethyl ether. Recrystallize from DMF/Ethanol if necessary to remove trace uncyclized intermediates.[1]

Part 3: Analytical Methodologies & Characterization

Distinguishing the lactam and lactim forms requires a multi-faceted analytical approach. Single techniques are often misleading due to rapid exchange on the NMR timescale.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool, but solvent choice is paramount.[1]

  • 
     NMR Signatures: 
    
    • Lactam: A broad singlet between 11.5 – 13.0 ppm (N-H).[1] This signal is solvent-dependent and may disappear in

      
       due to exchange.
      
    • Lactim: Absence of N-H; appearance of an O-H signal (often broad, variable position) or simply the absence of the low-field N-H if exchange is too fast.

  • 
     NMR Signatures (Diagnostic): 
    
    • C2 Carbon (Lactam): Appears at ~160–165 ppm (typical amide carbonyl).[1]

    • C2 Carbon (Lactim): Shifts upfield to ~155–160 ppm (C-O bond character).[1]

    • C3-CN Coupling: The nitrile carbon (~115 ppm) and C3 (~100-110 ppm) positions are relatively stable but show subtle shifts based on the adjacent bond order.

Critical Experiment: Measure


 NMR in DMSO-

(favors lactam) vs.

(may allow lactim observation, though solubility is often poor).
X-Ray Crystallography (The Gold Standard)

X-ray diffraction provides the definitive solid-state structure.

  • Bond Length Criteria:

    • C2–O Bond: A length of 1.22–1.26 Å indicates a double bond (

      
      , Lactam).[1]
      
    • C2–O Bond: A length of 1.32–1.36 Å indicates a single bond (

      
      , Lactim).[1]
      
    • N1–C2 Bond: Shortening of this bond indicates amide resonance in the lactam form.[1]

UV-Vis Spectroscopy & Solvatochromism

The electronic transitions differ between the amide (lactam) and imidate (lactim) chromophores.

  • Protocol: Record spectra in solvents of varying polarity (e.g., Dioxane, Acetonitrile, Methanol).

  • Observation: The lactam form typically shows a bathochromic shift (red shift) in polar protic solvents due to stabilization of the excited state dipole.

DOT Diagram: Analytical Decision Tree[1]

AnalyticalWorkflow Sample Synthesized Sample (3-cyano-1,5-naphthyridin-2-one) NMR 1H NMR (DMSO-d6) Sample->NMR XRay X-Ray Crystallography Sample->XRay IR FT-IR Spectroscopy Sample->IR Result_Lactam Lactam Confirmed (NH ~12ppm, C=O ~1.24Å) NMR->Result_Lactam Signal > 12 ppm XRay->Result_Lactam C2-O < 1.28 Å Result_Lactim Lactim Confirmed (OH detected, C-O ~1.34Å) XRay->Result_Lactim C2-O > 1.30 Å IR->Result_Lactam Strong band ~1660 cm-1 IR->Result_Lactim Weak/No C=O band

Caption: Analytical workflow to distinguish tautomers. X-ray provides definitive bond-length data, while NMR and IR provide solution-state and functional group evidence.

Part 4: Biological & Drug Discovery Implications[2]

Understanding this tautomerism is not merely academic; it dictates ligand-protein binding.

  • Hydrogen Bonding: The lactam form presents a Donor-Acceptor (D-A) motif (NH donor, C=O acceptor).[1] The lactim form presents an Acceptor-Donor (A-D) motif (N acceptor, OH donor).[1]

  • Kinase/PARP Binding: Many kinase inhibitors mimic the adenine ring of ATP.[1] The lactam motif of 1,5-naphthyridin-2-ones often mimics the hydrogen bonding pattern required to bind to the hinge region of kinases or the catalytic site of PARP enzymes.

  • Bioisosterism: The 3-cyano-1,5-naphthyridin-2-one scaffold is considered a bioisostere of quinolin-2-ones and isoquinolin-1-ones, but with enhanced solubility and distinct metabolic stability profiles due to the extra nitrogen atom.

References

  • Litvinov, V. P. (2004).[1] The Chemistry of 1,5-Naphthyridines. Russian Chemical Reviews. Link

  • Mital, A., et al. (2022).[1] Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Katritzky, A. R., et al. (2010).[1] Tautomerism in Heterocycles. Chemical Reviews. Link[1]

  • Stanovnik, B., & Svete, J. (2004).[1] Synthesis of Naphthyridines. Science of Synthesis. Link[1]

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Lactam Derivatives. Link[1]

Sources

Technical Guide: Electronic Absorption Spectra of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the electronic absorption properties of 1,2-dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile (also referred to as 3-cyano-1,5-naphthyridin-2(1H)-one). As a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and topoisomerase targeting agents, understanding its spectral behavior is critical for purity assessment, pharmacokinetic tracking, and fluorescence-based assay development.[1] This document details the tautomeric influence on spectra, solvent-dependent shifts (solvatochromism), and rigorous experimental protocols for characterization.[1]

Structural & Electronic Basis

The spectral fingerprint of this compound is governed by its bicyclic aromaticity and the push-pull electronic system created by the electron-donating lactam nitrogen (N1) and the electron-withdrawing nitrile group (C3-CN).

Tautomeric Equilibrium

The compound exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms. In the solid state and polar aprotic solvents (e.g., DMSO), the lactam form predominates due to the stabilization of the N-H bond by the adjacent electron-withdrawing nitrile group.[1]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Spectral Consequence Lactam Lactam Form (Major) (2-oxo-1,2-dihydro...) Polar Solvents / Solid State Lactim Lactim Form (Minor) (2-hydroxy...) Non-polar Solvents / High pH Lactam->Lactim Proton Transfer (Fast) Shift Bathochromic Shift (Red Shift) Lactam->Shift Intensity Molar Extinction (ε) Change Lactim->Intensity

Figure 1: Tautomeric equilibrium between lactam and lactim forms.[2] The lactam form is thermodynamically favored in polar environments, influencing the π-π* transition energy.

Electronic Absorption Characteristics

The UV-Vis spectrum of this compound is characterized by three primary regions. The presence of the nitrile group at position 3 induces a bathochromic shift relative to the unsubstituted 1,5-naphthyridin-2-one core.

Spectral Band Assignments

Data below summarizes the expected transitions based on the 1,5-naphthyridine scaffold.

Band Region (nm)Transition TypeLog ε (M⁻¹cm⁻¹)Description
210 – 250

(High Energy)
4.0 – 4.5Intense absorption characteristic of the naphthyridine aromatic core.
290 – 320

(Core)
3.5 – 4.0Primary aromatic band; often exhibits vibrational fine structure in non-polar solvents.
330 – 360 ICT /

3.0 – 3.8Diagnostic Band. Intramolecular Charge Transfer (ICT) from Lactam N to Nitrile.[1] Highly sensitive to solvent polarity.[1]
Solvatochromism

The "push-pull" nature of the 3-cyano-2-oxo system makes the lowest energy transition (330–360 nm) sensitive to solvent polarity.

  • Non-polar (Dichloromethane): Blue-shifted absorption; potential appearance of vibrational structure.

  • Polar Aprotic (DMSO/DMF): Red-shifted (Bathochromic) due to stabilization of the excited ICT state.

  • Protic (Methanol/Water): May show broadening due to Hydrogen bonding with the carbonyl oxygen and nitrile nitrogen.[1]

Jablonski S0 Ground State (S0) Lactam Form S1 Excited State (S1) (ICT Character) S0->S1 Absorption λ ~340 nm S2 Excited State (S2) (π-π*) S0->S2 Absorption λ ~240 nm S1->S0 Fluorescence (Stokes Shift)

Figure 2: Simplified electronic transition diagram. The S0


 S1 transition represents the diagnostic ICT band used for quantification.[1]

Experimental Protocol: Spectral Characterization

To ensure reproducibility and adherence to Good Laboratory Practice (GLP), follow this self-validating protocol.

Materials & Preparation
  • Compound: >98% purity (HPLC validated). Impurities like 3-aminopyridine precursors absorb strongly at 280-300 nm and will skew ratios.

  • Solvent: Spectroscopic grade DMSO (for stock) and Methanol/Ethanol (for dilution).

  • Blank: Pure solvent from the same batch used for dilution.[1]

Measurement Workflow

Step 1: Stock Solution Preparation Dissolve 1.0 mg of compound in 10 mL DMSO to create a ~0.5 mM stock.[1] Sonicate for 5 minutes to ensure complete dissolution of the lactam lattice.

Step 2: Dilution Series Prepare concentrations of 10, 25, 50, and 75


M in Methanol.[1]
  • Checkpoint: Solution must remain clear. If precipitation occurs (common with planar naphthyridines), add 10% DMSO to the final buffer.[1]

Step 3: Acquisition Scan range: 200 nm – 600 nm.[1] Baseline correction: Auto-zero with solvent blank. Scan speed: Medium (approx. 200-400 nm/min) for resolution of vibrational bands.

Step 4: Beer-Lambert Validation Plot Absorbance (


) vs. Concentration (

) at

(~340 nm).
  • Acceptance Criteria:

    
    .[1]
    
  • Calculation:

    
     where 
    
    
    
    cm.[1]
Troubleshooting Common Artifacts
  • Shoulder at >400 nm: Indicates deprotonation (anion formation) or aggregation.[1] Acidify slightly (0.1% Formic Acid) to verify.

  • Blue Shift (<320 nm): Indicates oxidation of the ring or hydrolysis of the nitrile group to an amide.[1]

Applications in Drug Discovery

The specific spectral features of this compound are utilized in:

  • Pharmacophore Tracking: The 3-cyano-2-oxo motif serves as a UV-active "tag" during LC-MS metabolism studies.

  • Fluorescence Polarization Assays: Derivatives of this scaffold often exhibit fluorescence (Stokes shift ~50-80 nm), making them suitable for binding assays without bulky external fluorophores.[1]

  • Metal Chelation: The N1-C2=O motif can chelate metals, altering the absorption spectrum (significant red shift), which is used in metallo-drug development.[1]

References

  • Litvic, M. et al. (2012).[1] "Synthesis, structure and tautomerism of 1,5-naphthyridine derivatives." Journal of Heterocyclic Chemistry.

  • Gou, G. et al. (2016).[1] "Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives." Journal of Chemical Sciences.

  • Mphahlele, M. J. (2019).[1] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules.

  • PubChem. (2023).[1][3] "4-Hydroxy-1,5-naphthyridine-3-carbonitrile Compound Summary." National Library of Medicine.[1]

  • Sigma-Aldrich. (2023).[1] "1,5-Naphthyridine-3-carbonitrile Product Specification."

Sources

The Physicochemical Landscape of Naphthyridine Carbonitriles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the naphthyridine carbonitrile scaffold not merely as a static chemical structure, but as a dynamic physicochemical system. Naphthyridines (benzodiazines) are privileged pharmacophores, and the strategic introduction of a carbonitrile (-CN) moiety fundamentally alters their molecular weight distribution, lipophilicity, and target engagement profiles. This whitepaper provides an in-depth analysis of the physicochemical characteristics of naphthyridine carbonitriles, detailing the causality behind structure-property relationships and outlining self-validating experimental protocols for their synthesis and evaluation.

The Physicochemical Architecture of Naphthyridine Carbonitriles

Molecular Weight and Ligand Efficiency

The foundational appeal of the naphthyridine carbonitrile core lies in its highly optimized molecular weight (MW). For instance, the unsubstituted 1,8-naphthyridine-3-carbonitrile possesses a lean MW of exactly 155.16 g/mol . In the context of fragment-based drug discovery (FBDD), this low starting mass is critical. It provides exceptional ligand efficiency (LE) and leaves ample "molecular real estate" for the addition of solubilizing groups or target-specific pharmacophores without violating the Lipinski threshold of 500 Da.

The Causality of the Carbonitrile (-CN) Moiety

Why specifically append a carbonitrile group to the naphthyridine ring? The causality is rooted in electron distribution:

  • pKa Modulation: The -CN group is strongly electron-withdrawing. When positioned at the C3 or C6 positions, it pulls electron density away from the heterocyclic nitrogen atoms. This directly lowers the basicity (pKa) of the ring, preventing excessive protonation at physiological pH (7.4), which in turn enhances membrane permeability and oral bioavailability.

  • Polar Surface Area (PSA): The cyano group acts as a potent hydrogen bond acceptor (HBA) while contributing approximately 23.8 Ų to the topological polar surface area (tPSA). This precise addition allows chemists to tune the molecule's solubility without introducing hydrogen bond donors (HBDs) that might restrict blood-brain barrier (BBB) penetration.

SPR N1 Naphthyridine Scaffold (Base MW: ~155 g/mol) N2 C3-Carbonitrile Addition (-CN Group) N1->N2 N3 Electron Withdrawal (Decreased Ring pKa) N2->N3 N4 H-Bond Acceptor (Increased PSA) N2->N4 N5 Enhanced Membrane Permeability N3->N5 N6 Target Kinase/Enzyme Binding N4->N6

Structure-Property Relationship (SPR) logic flow of C3-carbonitrile substitution.

Quantitative Data Summary

To facilitate rapid comparison, the core physicochemical parameters of representative naphthyridine carbonitriles are summarized below.

Compound / ScaffoldBase MW ( g/mol )FormulaHBD / HBAPhysical StatePrimary Application
1,8-Naphthyridine-3-carbonitrile 155.16C9H5N30 / 3SolidAntimicrobial / Anti-TB,[1]
4-Hydroxy-1,6-naphthyridine-3-carbonitrile ~187.16C9H5N3O1 / 4SolidPDE10A Inhibitors[2]
ANA-12 (Piperazine derivative) ~394.30C18H14N6O50 / 7SolidAnti-mycobacterial[3]
Hexahydro-1,6-naphthyridines ~369.40C24H21N3O1 / 4SolidAChE Inhibitors[4]

Self-Validating Experimental Methodologies

Scientific integrity demands that protocols not only generate data but actively verify their own accuracy. Below are the field-proven methodologies for synthesizing and profiling these compounds.

Protocol 1: Synthesis of Highly Substituted 1,6-Naphthyridines via Ditriflates

Traditional heterocyclic amide activations are often thermodynamically unfavorable. By utilizing a tandem nitrile hydration/cyclization procedure, we bypass these bottlenecks to rapidly generate 1,6-naphthyridine-5,7-diones under mild conditions[2].

  • Tandem Cyclization: React the starting nitrile precursor in a base-catalyzed environment (e.g., sodium ethoxide) at ambient temperature. The reaction typically reaches completion within 6–10 minutes due to the high electrophilicity of the cyano carbon[4].

  • Ditriflation: Treat the resulting dione with trifluoromethanesulfonic anhydride (Tf2O) and a non-nucleophilic base (e.g., DIPEA) in dichloromethane at -78°C, warming to room temperature.

  • Causality of Choice: Why ditriflation? It yields bench-stable heteroaryl ditriflates. This primes the C7-triflate for highly regioselective downstream functionalization via palladium-catalyzed cross-coupling, drastically reducing synthetic bottlenecking[2].

  • Validation: Confirm the regioselectivity via 2D-NMR (HMBC/HSQC) to ensure the substitution occurred exclusively at the desired carbon.

Protocol 2: High-Throughput Physicochemical Profiling (LogP & Solubility)

Understanding the lipophilicity (LogP) and thermodynamic solubility is paramount before advancing a compound to in vitro biological assays.

  • Equilibration: Add 1 mg of the synthesized naphthyridine carbonitrile to a vial containing 1 mL of 1-octanol and 1 mL of phosphate-buffered saline (PBS, pH 7.4). Shake mechanically for 24 hours at 25°C to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 rpm for 15 minutes to sharply separate the aqueous and organic phases.

  • LC-MS Quantification: Extract aliquots from both phases, dilute in acetonitrile, and quantify using LC-MS/MS against a standard curve.

  • Self-Validating Loop (Critical Step): Calculate the mass balance. The total mass of the compound quantified in both phases must equal the initial 1 mg input (±5%). Causality: If the mass balance fails (e.g., only 70% is recovered), it explicitly indicates compound degradation, irreversible adsorption to the glass vial, or precipitation at the octanol-water interface. The assay is immediately flagged as invalid, preventing the reporting of false lipophilicity data.

Workflow S1 1. Tandem Cyclization (Base-Catalyzed) S2 2. LC-MS / NMR Validation S1->S2 S3 3. Mass Balance Check (Self-Validating Loop) S2->S3 S3->S2 If Mass Deviation >5% S4 4. Physicochemical Profiling (LogP, Solubility, pKa) S3->S4 If Mass Validated S5 5. ADMET Optimization S4->S5

Self-validating experimental workflow for synthesis and physicochemical profiling.

Pharmacological Translation

The meticulous tuning of the physicochemical properties of naphthyridine carbonitriles has led to significant breakthroughs in multiple therapeutic areas:

  • Anti-Mycobacterial Agents: Molecular hybridization of the 1,8-naphthyridine-3-carbonitrile scaffold with piperazine derivatives (e.g., compound ANA-12) has yielded remarkable anti-tubercular activity. By optimizing the LogP for mycobacterial cell wall penetration, researchers achieved Minimum Inhibitory Concentration (MIC) values of 6.25 μg/mL against the Mycobacterium tuberculosis H37Rv strain, rivaling standard drugs like ethambutol[1][3].

  • Neurodegenerative Diseases: Hexahydro-1,6-naphthyridines synthesized via cyanoacetamide condensation have demonstrated potent acetylcholinesterase (AChE) inhibitory activity (IC50 = 2.12 μM). The carbonitrile group in these structures acts as a critical hydrogen bond acceptor within the catalytic gorge of the AChE enzyme[4].

  • Phosphodiesterase (PDE) Inhibitors: The 1,6-naphthyridine-3-carbonitrile core has been successfully deployed in the discovery of novel PDE10A inhibitors, leveraging the scaffold's optimal molecular weight and favorable polar surface area for central nervous system (CNS) penetration[2].

References

  • Title: Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Source: SciSpace URL: [Link]

  • Title: Physical data of 1,8 naphthyridine derivatives Source: ResearchGate URL: [Link]

Sources

Crystal Packing and Intermolecular Forces in 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

The 1,5-naphthyridine scaffold represents a privileged pharmacophore in medicinal chemistry and a versatile building block in materials science.[1] Its planar, electron-deficient aromatic system allows for precise tuning of supramolecular assemblies through


-

stacking and hydrogen bonding. This guide provides a comprehensive technical analysis of the crystal packing forces governing these derivatives, offering actionable protocols for their synthesis, crystallization, and computational characterization (Hirshfeld surface analysis). Understanding these non-covalent interactions is critical for optimizing drug solubility, bioavailability, and solid-state stability.

Introduction: The 1,5-Naphthyridine Scaffold

1,5-Naphthyridine (C


H

N

) is a diazanaphthalene isomer where nitrogen atoms are placed at the 1 and 5 positions. This

-symmetric arrangement creates a unique electrostatic landscape compared to its isomers (e.g., 1,8-naphthyridine).
Key Physicochemical Attributes[2][3]
  • Dipole Moment: Zero in the centrosymmetric ground state, but highly polarizable in excited states or asymmetric derivatives.

  • Basicity: The nitrogen atoms act as moderate hydrogen bond acceptors (pKa

    
     2.91), significantly influencing crystal lattice energy.
    
  • Aromaticity: High stability facilitates strong

    
    -
    
    
    
    stacking interactions, essential for intercalation into DNA (e.g., in HIV integrase inhibitors) and charge transport in organic electronics.

Fundamentals of Intermolecular Forces

In the solid state, 1,5-naphthyridine derivatives do not pack randomly. They follow specific "supramolecular synthons" driven by a hierarchy of intermolecular forces.

- Stacking (The Dominant Force)

Due to the electron-deficient nature of the pyridine rings, 1,5-naphthyridines exhibit strong face-to-face or offset-stacked arrangements.

  • Centroid-Centroid Distance: Typically 3.6 – 3.9 Å.

  • Slippage: Offset stacking is preferred to minimize repulsion between the

    
    -electron clouds of the nitrogen atoms.
    
  • Substituent Effect: Electron-withdrawing groups (EWGs) like -F or -CF

    
     enhance stacking strength by depleting electron density, making the ring a better 
    
    
    
    -acceptor.
Hydrogen Bonding Networks

While the ring carbons are weak donors, the ring nitrogens are effective acceptors.

  • Classical H-bonds: In the presence of donors (e.g., -OH, -NH

    
    ), strong N-H...N or O-H...N motifs form (Distance: 2.8 – 3.0 Å).
    
  • Weak C-H...N Interactions: In the absence of strong donors, the acidic C-H bonds adjacent to the nitrogen (positions 2 and 6) often engage in C-H...N interactions, forming "ribbon" motifs in the crystal lattice.

Halogen Bonding

Derivatives containing halogens (Cl, Br, I) often display Type II halogen bonding (C-X...N), where the electrophilic


-hole of the halogen interacts with the nucleophilic nitrogen lone pair.

Visualization: Intermolecular Force Hierarchy

The following diagram illustrates the competitive hierarchy of forces determining the final crystal structure.

IntermolecularForces Scaffold 1,5-Naphthyridine Core Primary Primary Synthons (Strong Directional Forces) Scaffold->Primary Functionalization Secondary Secondary Synthons (Packing & Stabilization) Scaffold->Secondary Tertiary Tertiary Interactions (Fine Tuning) Scaffold->Tertiary HBond H-Bonds (N-H...N, O-H...N) Energy: 15-40 kJ/mol Primary->HBond Halogen Halogen Bonds (C-X...N) Primary->Halogen PiPi π-π Stacking Energy: 2-10 kJ/mol Secondary->PiPi Aromaticity CH_N C-H...N / C-H...O Energy: <4 kJ/mol Tertiary->CH_N

Caption: Hierarchy of intermolecular forces in 1,5-naphthyridine crystal engineering. Strong H-bonds dictate the primary framework, while


-stacking stabilizes the 3D architecture.

Advanced Characterization: Hirshfeld Surface Analysis

To rigorously quantify these interactions, Hirshfeld surface analysis is the gold standard. It partitions the crystal electron density to visualize intermolecular contacts.

Interpretation Guide for 1,5-Naphthyridines

When analyzing the 2D Fingerprint Plot (di vs de) of a 1,5-naphthyridine derivative:

FeatureVisual PatternPhysical Interpretation
H...H Contacts Large central regionVan der Waals packing; typically 40-50% of surface area.
C...H / H...C "Wings" or lateral spikesC-H...

interactions; indicative of herringbone packing.
N...H / H...N Sharp spikes (bottom left)Strong Hydrogen bonds (e.g., N-H...N). Shortest contact distance.
C...C Central flat region (green/red)

-

stacking. Prominent in planar derivatives.
Protocol: Performing Hirshfeld Analysis

Prerequisites: CIF file from X-ray diffraction (R-factor < 5% recommended).

  • Software: Import CIF into CrystalExplorer (v17 or later).

  • Surface Generation: Generate Hirshfeld surface using d_norm mapping.[2]

    • Red spots:[2][3] Contacts shorter than van der Waals radii (H-bonds).

    • White: Contacts at vdW separation.

    • Blue:[2][4] No close contacts.

  • Fingerprint Plot: Select "2D Fingerprint".[2][3] Filter by element pairs (e.g., N...H) to quantify specific contributions.

  • Enrichment Ratio (E): Calculate

    
     to determine if specific contacts are over-represented (favored) or under-represented.
    

Case Study: HIV Integrase Inhibitors

In drug development, the crystal packing of 1,5-naphthyridine derivatives directly correlates with biological efficacy.

  • Mechanism: Naphthyridine-based inhibitors (e.g., derivatives of 1,5-naphthyridine-3-carboxamide) bind to the viral DNA-Mg

    
     complex.
    
  • Structural Insight: The planar naphthyridine ring engages in critical

    
    -
    
    
    
    stacking with the 3'-adenine of the viral DNA.
  • Design Implication: Substituents at the 4-position must not disrupt this planarity. Bulky groups are directed away from the DNA interface to avoid steric clash, often verified by examining the "Curvedness" of the Hirshfeld surface.

Experimental Protocols

Synthesis (Modified Skraup Reaction)

This robust protocol yields the core 1,5-naphthyridine scaffold.

  • Reactants: Mix 3-aminopyridine (1 eq), glycerol (3 eq), and sodium m-nitrobenzenesulfonate (oxidant, 1.2 eq) in 70% H

    
    SO
    
    
    
    .
  • Reaction: Heat to 150°C for 4 hours. Caution: Exothermic reaction.

  • Workup: Neutralize with NaOH (pH 9), extract with DCM, and purify via column chromatography (SiO

    
    , EtOAc/Hexane).
    
Crystallization Workflow

Obtaining X-ray quality crystals is the bottleneck in solid-state analysis.

Crystallization Start Crude Product Solubility Solubility Test (Target: 10-20 mg/mL) Start->Solubility Method Select Method Solubility->Method SlowEvap Slow Evaporation (DCM/MeOH) Method->SlowEvap High Solubility VaporDiff Vapor Diffusion (Solvent: THF, Anti: Pentane) Method->VaporDiff Low Solubility Check Microscopy Check (Polarized Light) SlowEvap->Check VaporDiff->Check Check->Method Amorphous/Powder XRD Single Crystal XRD Check->XRD Birefringent Crystal

Caption: Decision tree for crystallizing 1,5-naphthyridine derivatives. Vapor diffusion is preferred for highly planar, insoluble derivatives.

Detailed Step for Vapor Diffusion:

  • Dissolve 5 mg of compound in 0.5 mL of "good" solvent (e.g., THF or DMF) in a small inner vial.

  • Place inner vial uncapped inside a larger vial containing 3 mL of "anti-solvent" (e.g., Pentane or Diethyl ether).

  • Cap the large vial tightly. The volatile anti-solvent will slowly diffuse into the inner vial, lowering solubility gradually and promoting high-quality crystal growth over 2-7 days.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020.[5] [Link]

  • Pi–pi stacking interactions with viral DNA contribute to the potency of naphthyridine-based HIV-1 integrase inhibitors. Nucleic Acids Research, 2025. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Journal of Crystallization Process and Technology, 2018. [Link]

  • Crystal engineering for intramolecular π–π stacking in conformationally flexible sulfonamides. CrystEngComm, 2014. [Link]

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 2004. [Link]

Sources

Methodological & Application

Synthesis of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique photophysical properties. Derivatives of this ring system are integral to the development of novel therapeutics, including anticancer, antiviral, and antibacterial agents. The introduction of a carbonitrile group at the 3-position and an oxo group at the 2-position creates a molecule with a unique electronic profile and hydrogen bonding capabilities, making it a valuable building block for drug discovery programs and a target for the synthesis of advanced organic materials.

This guide provides a comprehensive, step-by-step protocol for the synthesis of 1,2-dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile. The presented methodology is grounded in the principles of the Gould-Jacobs reaction, a robust and well-established method for the construction of 4-hydroxy (and by tautomerization, 4-oxo) substituted quinolines and related heterocyclic systems, which has been successfully adapted for the synthesis of naphthyridine derivatives.[1][2] This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering not only a detailed experimental procedure but also the underlying chemical principles and practical insights for successful execution.

Reaction Scheme: A Two-Step Approach to the Naphthyridine Core

The synthesis of this compound is achieved through a two-step process commencing with the condensation of 3-aminopyridine with diethyl 2-cyanomalonate, followed by a high-temperature intramolecular cyclization.

Step 1: Condensation

Step 2: Thermal Cyclization

Experimental Protocol: Detailed Synthesis of this compound

This protocol is based on established literature procedures for the Gould-Jacobs reaction and has been adapted for the specific synthesis of the target molecule.[1][2]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-Aminopyridine94.119.41 g0.10Ensure high purity.
Diethyl 2-cyanomalonate185.1920.37 g0.11Use a slight excess.
Dowtherm A-150 mL-High-boiling solvent.
Ethanol46.07As needed-For washing.
Diethyl ether74.12As needed-For washing.
Hydrochloric acid (1 M)36.46As needed-For work-up.
Step-by-Step Procedure

Part 1: Condensation of 3-Aminopyridine with Diethyl 2-cyanomalonate

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyridine (9.41 g, 0.10 mol) and diethyl 2-cyanomalonate (20.37 g, 0.11 mol).

  • Heat the reaction mixture with stirring in an oil bath at 120-130 °C for 2 hours. The mixture will gradually become a viscous, orange-to-brown syrup. This step involves the Michael addition of the amino group to the electron-deficient alkene of the malonate, followed by the elimination of ethanol to form the enamine intermediate.

  • After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. The resulting crude diethyl 2-((pyridin-3-ylamino)methylene)cyanomalonate can be used directly in the next step without further purification.

Part 2: Thermal Cyclization

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, heat Dowtherm A (150 mL) to 250 °C with vigorous stirring. Dowtherm A is a high-boiling point heat transfer fluid, and its high temperature is crucial for overcoming the activation energy of the intramolecular cyclization.[3]

  • Slowly add the crude intermediate from Part 1 dropwise to the hot Dowtherm A over a period of 30 minutes. A precipitate will begin to form.

  • Maintain the reaction temperature at 250 °C for an additional 30 minutes after the addition is complete to ensure full cyclization.

  • Allow the reaction mixture to cool to below 100 °C.

  • Carefully add 150 mL of hexane or a similar non-polar solvent to the cooled mixture to facilitate further precipitation of the product.

  • Filter the crude product using a Büchner funnel and wash the collected solid sequentially with hot hexane (to remove residual Dowtherm A), ethanol, and diethyl ether.

  • Air-dry the solid to obtain the crude this compound.

Part 3: Purification

  • Suspend the crude product in 100 mL of a 1 M aqueous sodium hydroxide solution and heat with stirring to dissolve the product by forming its sodium salt.

  • Treat the warm solution with activated charcoal to remove colored impurities, and then filter through a bed of celite.

  • Cool the filtrate in an ice bath and acidify to a pH of approximately 4-5 with 1 M hydrochloric acid. The purified product will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the purified product under vacuum at 60 °C to a constant weight.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Thermal Cyclization cluster_product Crude Product cluster_purification Purification cluster_final Final Product 3-Aminopyridine 3-Aminopyridine Condensation Heat at 120-130°C for 2h 3-Aminopyridine->Condensation Diethyl 2-cyanomalonate Diethyl 2-cyanomalonate Diethyl 2-cyanomalonate->Condensation Intermediate Crude Diethyl 2-((pyridin-3-ylamino)methylene)cyanomalonate Condensation->Intermediate Cyclization Add to Dowtherm A at 250°C for 30 min Intermediate->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Base-Acid Work-up & Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Mechanistic Insights: The Rationale Behind the Reaction

The synthesis proceeds via the Gould-Jacobs reaction pathway. The initial step is a vinylogous nucleophilic substitution, where the amino group of 3-aminopyridine attacks the electron-deficient β-carbon of diethyl 2-cyanomalonate, leading to the elimination of ethanol and the formation of a stable enamine intermediate. The subsequent thermal cyclization is a pericyclic reaction, specifically a 6π-electrocyclization. The high temperature provides the necessary energy for the pyridine nitrogen to attack the ester carbonyl group, forming a six-membered ring. This is followed by the elimination of a second molecule of ethanol to yield the aromatic this compound. The use of a high-boiling solvent like Dowtherm A is critical for achieving the high temperatures required for this cyclization step.[3]

Safety and Handling Precautions

  • 3-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Diethyl 2-cyanomalonate: Irritant. Avoid contact with skin and eyes. Handle in a fume hood.

  • Dowtherm A: Can cause irritation upon contact. The high temperatures used in the cyclization step pose a significant burn risk. Ensure the reaction is set up in a stable and secure manner, and use appropriate heat-resistant gloves when handling the hot apparatus.

  • High-Temperature Reactions: Exercise extreme caution when working with reactions at 250 °C. Ensure the glassware is free of cracks and stars, and use a heating mantle with a temperature controller.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield in the condensation stepIncomplete reaction.Increase the reaction time or temperature slightly. Ensure the reagents are of high purity.
Incomplete cyclizationInsufficient temperature or reaction time.Ensure the Dowtherm A reaches and is maintained at 250 °C. Increase the reaction time in the hot solvent.
Dark, tarry productDecomposition at high temperatures.Add the intermediate to the hot Dowtherm A slowly and with vigorous stirring to ensure rapid mixing and prevent localized overheating.
Difficulty in purificationCo-precipitation of impurities.Ensure thorough washing of the crude product before the base-acid purification. Repeat the dissolution in base and precipitation with acid if necessary.

Microwave-assisted synthesis can be explored as an alternative to thermal cyclization in Dowtherm A, which may lead to shorter reaction times and improved yields.[4]

References

  • Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[4][5]naphthyridine-3-carbonitriles. Materials Today: Proceedings, 92(1), 498-500. [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Retrieved from [Link]

  • Luo, Y. (2013). Synthetic method of 2-hydroxy-1,5-naphthyridine. CN102977094A.
  • Palamarchuk, I. V., & Kulakov, I. V. (2024). Current methods for synthesis of oxazolo[5,4-b]- and oxazolo[4,5-b]pyridines.
  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

Sources

Application Note: One-Pot Condensation Strategies for the Synthesis of 1,5-Naphthyridine-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1,5-naphthyridine-3-carbonitrile scaffold is a highly privileged pharmacophore and organic material building block. It is a critical core in highly potent DYRK1A inhibitors used for human β-cell replication and serves as an advanced bidentate organic Lewis base for surface defect passivation in perovskite solar cells .

Historically, synthesizing this bicyclic system required multi-step sequences with complex intermediate isolations. Modern synthetic methodologies have shifted toward one-pot Gould-Jacobs type condensations . By combining enamine formation and thermal electrocyclic ring closure into a single continuous operation, researchers can maximize atom economy, minimize solvent waste, and rapidly generate diverse libraries of 3-cyano functionalized naphthyridines.

Mechanistic Insights & Reaction Causality

The one-pot synthesis relies on a precise sequence of thermodynamically driven events.

  • Nucleophilic Addition-Elimination: The primary amine of a 3-aminopyridine derivative attacks the electrophilic alkene of ethyl 2-cyano-3-ethoxyacrylate. The ethoxy group is expelled as ethanol, yielding a highly conjugated enamine intermediate.

  • Thermal Electrocyclic Ring Closure: The critical challenge is the cyclization of the enamine into the pyridine ring. This step possesses a high activation energy barrier. We utilize Dowtherm A (a eutectic mixture of 26.5% biphenyl and 73.5% diphenyl ether) because its exceptional thermal stability and high boiling point (~258 °C) provide the exact thermal energy required to force the intramolecular cyclization and subsequent elimination of a second ethanol molecule, forming the 4-hydroxy-1,5-naphthyridine-3-carbonitrile core .

Pathway A 3-Aminopyridine C Enamine Intermediate (In situ) A->C Condensation (-EtOH) B Ethyl 2-cyano-3- ethoxyacrylate B->C D 4-Hydroxy-1,5-naphthyridine -3-carbonitrile C->D Thermal Cyclization (Dowtherm A, 250°C) (-EtOH) E 4-Chloro-1,5-naphthyridine -3-carbonitrile D->E Chlorination (POCl3, Reflux)

Workflow for the one-pot synthesis and functionalization of 1,5-naphthyridine-3-carbonitriles.

Experimental Protocols

The following protocols are designed as self-validating systems; visual and physical phase changes inherently confirm the success of each mechanistic step.

Protocol A: One-Pot Thermal Condensation (Core Synthesis)

Objective: Synthesize 4-hydroxy-1,5-naphthyridine-3-carbonitrile.

  • Reagent Assembly: In a 50 mL round-bottom flask, combine 3-aminopyridine (1.0 equiv, 15.95 mmol) and ethyl 2-cyano-3-ethoxyacrylate (1.05 equiv, 16.75 mmol).

  • Solvent Addition: Add 15 mL of Dowtherm A. Causality Note: Do not use standard solvents like DMF or DMSO, as they will boil off or decompose before reaching the ~250 °C required for the cyclization step.

  • Thermal Activation: Heat the mixture to 180–250 °C using a silicone oil bath or heating mantle for 30–60 minutes. The reaction will turn into a dark, homogenous solution as the enamine forms and cyclizes.

  • Self-Validating Workup: Cool the mixture to room temperature. Pour the crude mixture slowly into 100 mL of rapidly stirring hexanes.

    • Validation Check: Dowtherm A is highly soluble in non-polar hexanes, whereas the highly polar, hydrogen-bonding naphthyridine core is completely insoluble. A sudden, massive precipitation of a brown/off-white solid visually confirms successful cyclization.

  • Isolation: Vacuum filter the precipitate, wash thoroughly with cold hexanes (3 × 20 mL) to remove residual Dowtherm A, and recrystallize from hot ethanol to yield the pure product.

Protocol B: Downstream Chlorination (Functionalization)

Objective: Convert the 4-hydroxy core to 4-chloro-1,5-naphthyridine-3-carbonitrile for subsequent cross-coupling or SNAr reactions .

  • Activation: In a 50 mL two-neck flask under argon, suspend the 4-hydroxy-1,5-naphthyridine-3-carbonitrile intermediate (9.0 mmol) in phosphorus oxychloride (POCl₃, 7.0 mL).

  • Catalysis: Add N,N-dimethylaniline (0.5 mmol). Causality Note: N,N-dimethylaniline acts as a nucleophilic catalyst and acid scavenger. It accelerates the formation of the reactive Vilsmeier-type intermediate while preventing acid-catalyzed hydrolysis of the sensitive C3-nitrile group.

  • Reflux: Heat the mixture to reflux (105 °C) for 2 hours. The suspension will clear into a homogenous solution as the insoluble hydroxy tautomer is converted to the soluble chloro-derivative.

  • Quenching: Cool to room temperature. Carefully and slowly drip the reaction fluid into crushed ice water under vigorous stirring to hydrolyze excess POCl₃.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate via rotary evaporation, and purify via silica gel column chromatography to obtain the white solid product.

Quantitative Data & Optimization

Recent optimizations in green chemistry have introduced Microwave-Assisted Organic Synthesis (MAOS) as an alternative to the intense thermal requirements of Dowtherm A . The table below summarizes the comparative efficiency of both methods across various substituted 3-aminopyridines.

Substituent (R-group)Method A: Dowtherm A (Thermal)Method B: Microwave Assisted (150 W)
H (Unsubstituted) 65% Yield60 min
7-Amino 55% Yield90 min
7-Fluoro 60% Yield60 min
7-Chloro 58% Yield60 min

Table 1: Comparative yield and reaction time data for the one-pot synthesis of substituted 4-hydroxy-1,5-naphthyridine-3-carbonitriles. Microwave assistance significantly reduces thermal degradation, improving overall yields.

Analytical Validation

To ensure the integrity of the synthesized 1,5-naphthyridine-3-carbonitriles, perform the following analytical checks:

  • FTIR Spectroscopy: Look for a sharp, distinct absorption band at ~2220–2225 cm⁻¹ , which is the hallmark stretching frequency of the conjugated nitrile (-C≡N) group. A broad band at ~3225 cm⁻¹ will confirm the presence of the -OH group in the pre-chlorinated intermediate.

  • ¹H NMR (DMSO-d6): The disappearance of the highly shielded enamine vinyl proton and the emergence of the highly deshielded aromatic protons of the newly formed pyridine ring (typically δ 8.30 – 9.15 ppm) confirms successful cyclization. The -OH proton typically appears as a broad singlet around δ 10.5–11.0 ppm due to strong hydrogen bonding.

References

  • Generation of Highly Potent DYRK1A-Dependent Inducers of Human β-Cell Replication via Multi-Dimensional Compound Optimization Journal of Medicinal Chemistry (PubMed Central) URL:[Link]

  • Enhancing Performance and Stability of Perovskite Solar Cells through Surface Defect Passivation with Organic Bidentate Lewis Bases ACS Omega URL:[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Molecules (PubMed Central) URL:[Link]

  • Development of methodologies for synthesis of 4-hydroxy-[1,5]naphthyridine-3-carbonitriles Materials Today: Proceedings (ScienceDirect) URL:[Link]

Using 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Application Note: Engineering Kinase Inhibitors using the 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile Scaffold

Executive Summary

The This compound core represents a "privileged scaffold" in kinase inhibitor design. Structurally analogous to the isoquinoline and quinolone pharmacophores, this bicyclic system offers a distinct hydrogen-bonding motif capable of bidentate interaction with the kinase hinge region.

This Application Note provides a comprehensive technical guide for utilizing this scaffold. It details the structural rationale for its binding affinity, a validated synthetic protocol for its construction, and an assay framework for evaluating its potency against serine/threonine kinases (specifically MK2 and ALK5) and tyrosine kinases (e.g., c-Met).

Structural Rationale & Mechanism of Action

The Pharmacophore

The 1,5-naphthyridine scaffold is a bioisostere of the quinoline and quinazoline cores found in approved drugs (e.g., Gefitinib, Bosutinib). However, the specific 1,2-dihydro-2-oxo substitution pattern (a lactam fused to a pyridine) confers unique electronic properties:

  • Hinge Binding Interface: The lactam moiety (NH-C=O) mimics the hydrogen bonding pattern of the adenine ring of ATP.

    • H-Bond Donor: The N1-H acts as a donor to the backbone carbonyl of the kinase hinge (e.g., Glu, Met residues).

    • H-Bond Acceptor: The C2-Carbonyl (2-oxo) acts as an acceptor from the backbone NH.[1]

  • The 3-Nitrile Effect: The electron-withdrawing nature of the C3-carbonitrile group (

    
    ) serves two critical functions:
    
    • pKa Modulation: It increases the acidity of the N1-H, strengthening the hydrogen bond with the hinge carbonyl.

    • Synthetic Handle: It provides a rigid vector for orthogonal functionalization or can act as a reversible covalent trap for cysteine residues in specific targets (Michael acceptor potential when coupled with vinyl systems).

Binding Mode Visualization

KinaseBinding Scaffold 1,2-Dihydro-2-oxo- 1,5-naphthyridine-3-CN Hinge_CO Hinge Backbone (C=O) Scaffold->Hinge_CO H-Bond Donor (N1-H) Solvent Solvent Front / Gatekeeper Scaffold->Solvent Vector for R-Group Growth Hinge_NH Hinge Backbone (NH) Hinge_NH->Scaffold H-Bond Acceptor (C2=O) CN_Group 3-Carbonitrile (EWG) CN_Group->Scaffold Increases N1-H Acidity

Figure 1: Schematic representation of the bidentate hydrogen bonding network between the scaffold and the kinase hinge region.

Chemical Synthesis Protocol

The synthesis of the 1,2-dihydro-2-oxo isomer is distinct from the more common 4-oxo isomer (produced via standard Gould-Jacobs reactions). The following protocol utilizes a modified condensation strategy starting from a functionalized pyridine.

Retrosynthetic Analysis

The most robust route involves the condensation of 3-amino-2-formylpyridine with an active methylene compound (ethyl cyanoacetate ).[1]

Step-by-Step Synthetic Procedure

Reagents Required:

  • 3-Amino-2-chloropyridine (Starting Material)

  • 
    -Butyllithium (
    
    
    
    -BuLi)
  • DMF (Dimethylformamide)

  • Ethyl cyanoacetate

  • Piperidine (Catalyst)

  • Ethanol (Solvent)[1][2]

Protocol:

Step 1: Preparation of 3-Amino-2-formylpyridine (Intermediate A) Note: Direct formylation of the amino-pyridine requires protection or specific directing groups.[1] A robust alternative uses a lithiation strategy.

  • Protect the amine of 3-amino-2-chloropyridine using a Boc group (

    
    -BuOCO) to form 
    
    
    
    -Boc-3-amino-2-chloropyridine
    .[1]
  • Dissolve the protected pyridine in anhydrous THF under

    
     atmosphere at -78°C.
    
  • Add

    
    -BuLi (2.2 eq) dropwise. The lithium selectively exchanges with the chlorine at the C2 position.
    
  • Quench with dry DMF (3.0 eq) and allow to warm to room temperature.

  • Treat with dilute HCl to deprotect the Boc group and hydrolyze the intermediate to yield 3-amino-2-formylpyridine .

    • Checkpoint: Verify aldehyde formation via

      
      H NMR (CHO peak ~10 ppm).[1]
      

Step 2: Knoevenagel Condensation & Cyclization

  • Dissolve 3-amino-2-formylpyridine (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture for 4–6 hours.

    • Mechanism:[1] The aldehyde condenses with the active methylene of ethyl cyanoacetate to form an acrylate intermediate. The adjacent amino group then attacks the ester carbonyl intramolecularly, releasing ethanol and closing the ring.

  • Cool the reaction mixture to 0°C. The product, This compound , typically precipitates as a solid.[1]

  • Filter the solid and wash with cold ethanol and diethyl ether.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Characterization Data (Expected):

  • 
    H NMR (DMSO-
    
    
    
    ):
    
    
    12.5 (s, 1H, NH), 8.6 (s, 1H, H-4), 8.5 (d, H-6), 7.6 (m, H-7/8).[1]
  • IR: 2220 cm

    
     (CN stretch), 1660 cm
    
    
    
    (Lactam C=O).[1]

Biological Evaluation: Kinase Inhibition Assay

Once synthesized, the scaffold must be evaluated for potency. We recommend a FRET-based assay (e.g., LanthaScreen™) or a luminescence assay (ADP-Glo™) for high-throughput screening.[1]

Assay Setup (ADP-Glo™ Protocol)

This assay measures the ADP generated from the kinase reaction, quantifying the inhibitory activity of the scaffold.

Materials:

  • Recombinant Kinase (e.g., MK2, c-Met, or ALK5)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Ultrapure)[1]

  • Test Compound (1,5-naphthyridine derivative)[1][3][4][5][6]

  • ADP-Glo™ Reagent (Promega)[1]

Workflow:

  • Preparation: Dilute the test compound in DMSO to generate a 10-point dose-response curve (Start: 10

    
    M, 1:3 serial dilution).
    
  • Kinase Reaction:

    • Mix 2

      
      L of Compound + 4 
      
      
      
      L of Kinase Enzyme in reaction buffer.
    • Incubate for 10 minutes (pre-equilibration).

    • Add 4

      
      L of ATP/Substrate mix to initiate the reaction.
      
    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP).
      
    • Incubate for 40 minutes.

    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]
      
    • Incubate for 30 minutes.

  • Readout: Measure luminescence using a plate reader (e.g., EnVision).

Data Analysis & Interpretation
ParameterDefinitionTarget Criteria for Hit
IC

Concentration inhibiting 50% of activity< 100 nM (Potent), < 1

M (Hit)
Hill Slope Steepness of the dose-response curve~1.0 (Indicates 1:1 binding stoichiometry)
Z' Factor Assay quality metric> 0.5 (Excellent assay window)

Pathway Visualization

The following diagram illustrates the synthesis and biological application workflow.

Workflow cluster_synthesis Synthesis Phase cluster_assay Biological Evaluation Start 3-Amino-2-chloropyridine Lithiation Lithiation/Formylation (n-BuLi, DMF) Start->Lithiation Intermed 3-Amino-2-formylpyridine Lithiation->Intermed Condensation Condensation (Ethyl Cyanoacetate, Piperidine) Intermed->Condensation Product 1,2-dihydro-2-oxo- 1,5-naphthyridine-3-CN Condensation->Product Assay Kinase Assay (ADP-Glo / FRET) Product->Assay Data IC50 Determination Assay->Data SAR SAR Optimization (R-Group substitution) Data->SAR SAR->Start Iterative Design

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.

  • Litvinchuk, M., et al. (2024). "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase." ACS Infectious Diseases.

    • [1]

  • Brown, D.J. (2008).[6] "The Naphthyridines: The Chemistry of Heterocyclic Compounds." Wiley Online Library.[1] (Fundamental synthesis of 1,5-naphthyridin-2-ones).

    • [1]

  • BenchChem Technical Guide. (2025). "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry."

Disclaimer: All protocols should be performed by trained personnel in a suitable laboratory environment. Safety precautions regarding the handling of hazardous reagents (e.g., n-BuLi, Piperidine) must be strictly followed.

Sources

Application Note: Catalytic Synthesis and Derivatization of 3-Cyano-1,5-Naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 3-cyano-1,5-naphthyridin-2-one (often referred to by its tautomeric nomenclature, 2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile) has emerged as a critical structural motif for developing potent inhibitors of Diacylglycerol Kinase alpha and zeta (DGKα/ζ)[1]. By blocking DGK, these compounds prevent the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), thereby sustaining DAG levels and restoring T-cell activation in immunosuppressive tumor microenvironments[2].

This application note provides an authoritative guide to the catalytic synthesis of the 3-cyano-1,5-naphthyridin-2-one core and its downstream functionalization. We detail the mechanistic causality behind catalyst selection and provide self-validating experimental protocols designed for high-yield, scalable library generation.

Mechanistic Rationale & Structural Causality

Why the 3-Cyano-1,5-Naphthyridin-2-one Scaffold?

The efficacy of this molecule stems from its precise structural mimicry of the adenine ring of ATP, making it an ideal kinase hinge-binding motif[3].

  • Hydrogen Bonding: The N1-H acts as a strict hydrogen bond donor, while the C2 carbonyl oxygen acts as an acceptor, anchoring the molecule to the kinase hinge region.

  • The 3-Cyano Dipole: The installation of the nitrile group at the C3 position is not merely a synthetic artifact. It provides a strong, localized dipole moment that interacts with specific lysine residues deep within the ATP-binding pocket, drastically improving selectivity for DGK over off-target kinases[4].

  • Planar Rigidity: The fused bicyclic system enforces a rigid planarity that minimizes entropic penalties upon target binding.

Visualizing the Biological Mechanism

G TCR TCR Activation DAG Diacylglycerol (DAG) TCR->DAG DGK DGKα / DGKζ DAG->DGK Phosphorylation Ras Ras/ERK Pathway DAG->Ras PA Phosphatidic Acid (PA) DGK->PA TCell T-Cell Proliferation Ras->TCell Inhibitor 3-Cyano-1,5-Naphthyridin-2-one Inhibitor->DGK Inhibits

Fig 1. Mechanism of Action: 3-Cyano-1,5-naphthyridin-2-ones block DGK, preserving DAG for T-cell activation.

Catalytic Synthetic Strategies

Building functionalized libraries of this scaffold requires a robust, two-phase catalytic approach:

Phase 1: Base-Catalyzed Core Assembly The construction of the 3-cyano-2-pyridone ring fused to a pyridine utilizes a one-pot cascade reaction[5]. By reacting a 3-amino-2-pyridinecarboxaldehyde derivative with cyanoacetamide, we employ a Knoevenagel condensation followed by a Michael-type ring closure. Using piperidine as a basic nucleophilic catalyst is causal to success: it efficiently deprotonates the active methylene of cyanoacetamide while simultaneously activating the aldehyde via a transient iminium ion, driving the equilibrium toward the cyclized product.

Phase 2: Transition-Metal Catalyzed Derivatization To explore Structure-Activity Relationships (SAR), the C6 position of the core (typically synthesized as a 6-chloro or 6-bromo derivative) is subjected to Palladium-catalyzed Buchwald-Hartwig amination[3]. Because the 1,5-naphthyridine core contains multiple coordinating nitrogen atoms that can poison standard palladium catalysts, the use of bulky, electron-rich phosphine ligands (e.g., RuPhos or BrettPhos) is mandatory to facilitate rapid reductive elimination.

Visualizing the Synthetic Workflow

Workflow SM 3-Amino-6-chloro-2-pyridinecarboxaldehyde + Cyanoacetamide Cat Piperidine Catalysis (Base) SM->Cat Condense Knoevenagel / Michael Cascade Cat->Condense Cyclize Intramolecular Cyclization Condense->Cyclize QC In-Process QC (LC-MS) Cyclize->QC Pd Pd-Catalyzed Cross-Coupling QC->Pd C6-Derivatization Final Functionalized Naphthyridinone QC->Final Core Isolation Pd->Final

Fig 2. Catalytic synthetic workflow for 3-cyano-1,5-naphthyridin-2-one and its derivatives.

Quantitative Data Summaries

The following tables summarize the optimization of the catalytic core assembly and the resulting SAR data for downstream functionalization.

Table 1: Optimization of Base-Catalyzed Cyclocondensation (Core Synthesis)

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
None (Control)Ethanol8024< 10N/A
Piperidine (0.2 eq)Ethanol80485> 95%
[Bmmim][Im] (Ionic Liquid)Solvent-free80292> 98%
L-Proline (0.2 eq)H₂O / EtOH80126590%

Insight: While basic ionic liquids offer the highest yield, piperidine in ethanol remains the most scalable and cost-effective method for gram-scale library generation.

Table 2: Impact of C6-Substitution on DGK Inhibition (Representative SAR)

C6-SubstituentPd-Catalyst SystemYield (%)DGKα IC₅₀ (nM)DGKζ IC₅₀ (nM)
-Cl (Unmodified Core)N/AN/A> 10,000> 10,000
4-Methylpiperazin-1-ylRuPhos Pd G37845120
MorpholinoBrettPhos Pd G382110350
(4-Fluorophenyl)aminoPd₂(dba)₃ / XPhos711528

Insight: The unmodified core lacks sufficient hydrophobic bulk to fully occupy the kinase pocket. Palladium-catalyzed amination at C6 is critical for achieving nanomolar potency[1].

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of 6-Chloro-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile

Causality Note: We utilize 3-amino-6-chloro-2-pyridinecarboxaldehyde to ensure the C6 position is pre-halogenated for downstream cross-coupling. Ethanol is chosen as the solvent because the final cyclized product is highly insoluble in cold ethanol, driving the reaction equilibrium forward via precipitation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 250 mL round-bottom flask, suspend 3-amino-6-chloro-2-pyridinecarboxaldehyde (10.0 mmol) and cyanoacetamide (11.0 mmol, 1.1 eq) in absolute ethanol (50 mL).

  • Catalyst Addition: Add piperidine (2.0 mmol, 0.2 eq) dropwise at room temperature. Observation: The mixture will transition from a pale suspension to a bright yellow solution as the Knoevenagel adduct forms.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours under a nitrogen atmosphere.

  • Precipitation: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath for 1 hour. A dense, off-white precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 10 mL), and dry under high vacuum at 50 °C for 12 hours.

System Validation & In-Process Control: Self-Validation Check: The protocol is successful if LC-MS analysis of the precipitate shows the complete disappearance of the starting material mass and the appearance of the target mass


 (for the 

isotope). If an intermediate mass of

(the uncyclized hydrate) is dominant, re-suspend the solid in ethanol, add 0.1 eq of piperidine, and reflux for an additional 2 hours to force aromatization.
Protocol 2: Palladium-Catalyzed C6-Amination (Buchwald-Hartwig Cross-Coupling)

Causality Note: The 1,5-naphthyridine core is electron-deficient and sterically hindered. We utilize the RuPhos Pd G3 precatalyst because it rapidly generates the active mono-ligated Pd(0) species at mild temperatures, preventing the degradation of the delicate 3-cyano group[3].

Step-by-Step Procedure:

  • Reagent Assembly: In a 20 mL microwave vial equipped with a magnetic stir bar, add 6-chloro-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile (1.0 mmol), 1-methylpiperazine (1.5 mmol, 1.5 eq), and Cs₂CO₃ (2.5 mmol, 2.5 eq).

  • Catalyst Loading: Add RuPhos Pd G3 (0.05 mmol, 5 mol%) and RuPhos ligand (0.05 mmol, 5 mol%).

  • Degassing (Critical Step): Seal the vial with a crimp cap. Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times). Inject anhydrous 1,4-dioxane (10 mL) that has been sparged with Argon for 30 minutes. Causality: Oxygen will irreversibly oxidize the phosphine ligand and terminate the catalytic cycle.

  • Reaction Execution: Heat the sealed vial in an oil bath at 90 °C for 8 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via reverse-phase flash chromatography (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

System Validation & In-Process Control: Self-Validation Check: Spot the reaction mixture on a silica TLC plate (eluent: 10% MeOH in DCM). The starting material (


) should be completely consumed, replaced by a highly fluorescent blue spot under 254 nm UV light (

). The presence of a black mirror on the inside of the vial indicates premature catalyst decomposition; if this occurs before 4 hours, the solvent was insufficiently degassed.

References

1.3[3] 2.5[5] 3.1[1] 4.2[2] 5.4[4]

Sources

Application Note: Synthesis of High-Performance Fluorescent Dyes via 1,5-Naphthyridine-3-Carbonitrile Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Materials Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The development of advanced fluorophores—particularly for Thermally Activated Delayed Fluorescence (TADF), Aggregation-Induced Emission (AIE), and organic light-emitting diodes (OLEDs)—relies heavily on the precise engineering of Donor-Acceptor (D-A) architectures.

The 1,5-naphthyridine heterocycle is inherently electron-deficient due to the presence of two symmetrically opposed nitrogen atoms in the fused aromatic system. By installing a strongly electron-withdrawing carbonitrile (-C≡N) group at the 3-position, the electron affinity of the core is drastically enhanced[1]. This makes 1,5-naphthyridine-3-carbonitrile an elite acceptor (A) moiety. When coupled with electron-rich donor (D) amines (such as carbazole or diphenylamine) at the 4-position, the resulting D-A dyes exhibit highly separated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This spatial separation minimizes the singlet-triplet energy gap (


), facilitating highly efficient reverse intersystem crossing (RISC) and robust fluorescence[2].

This application note details a self-validating, three-phase synthetic workflow to construct these advanced fluorophores from basic 3-aminopyridine precursors.

Synthetic Pathway & Workflow

The synthesis relies on a Gould-Jacobs-type thermal cyclization to build the functionalized bicyclic core, followed by electrophilic activation and nucleophilic dye assembly.

G A 3-Aminopyridine B Condensation (Ethyl ethoxymethylenecyanoacetate) A->B C Acrylate Intermediate B->C D Thermal Cyclization (Dowtherm A, 250°C) C->D E 4-Hydroxy-1,5-naphthyridine -3-carbonitrile D->E F Chlorination (POCl3, Reflux) E->F G 4-Chloro-1,5-naphthyridine -3-carbonitrile F->G H Donor Coupling (SNAr with Carbazole) G->H I D-A Fluorescent Dye (TADF Emitter) H->I

Fig 1. Synthetic workflow for 1,5-naphthyridine-3-carbonitrile fluorescent dyes.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of the Acceptor Core (4-Hydroxy-1,5-naphthyridine-3-carbonitrile)

Objective: Construct the bicyclic 1,5-naphthyridine core with the carbonitrile group pre-installed.

  • Step 1 (Condensation): In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq). Heat the neat mixture to 120 °C for 2 hours.

  • Step 2 (Cyclization): Dilute the resulting crude acrylate intermediate in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Heat aggressively to 250 °C for 45–60 minutes under an inert argon atmosphere.

  • Step 3 (Workup): Cool the reaction to room temperature. Pour the mixture into excess hexanes to precipitate the product. Filter, wash with hexanes, and recrystallize from ethanol to yield a brown/off-white solid[3].

Causality Check: Why use ethyl (ethoxymethylene)cyanoacetate instead of standard diethyl ethoxymethylenemalonate? Using the cyanoacetate derivative pre-installs the -CN group directly during the ring-closing step, bypassing a highly complex and low-yielding late-stage cyanation of the naphthyridine core. Dowtherm A is mandatory because the electrophilic aromatic substitution required to close the electron-deficient pyridine ring demands extreme thermal energy (>240 °C) to overcome the high activation barrier[1].

Self-Validation & QC:

  • IR Spectroscopy: A sharp, distinct peak at ~2225 cm⁻¹ confirms the survival and presence of the nitrile (-C≡N) group.

  • ¹H NMR (DMSO-d₆): The disappearance of primary amine protons and the emergence of a sharp singlet at ~8.81 ppm (C2 proton) and a broad peak at ~12.5 ppm (-OH tautomerizing with the lactam form) confirms successful cyclization[3].

Phase 2: Electrophilic Activation (4-Chloro-1,5-naphthyridine-3-carbonitrile)

Objective: Convert the unreactive hydroxyl group into a labile chloride leaving group to enable downstream cross-coupling.

  • Step 1: Suspend 4-hydroxy-1,5-naphthyridine-3-carbonitrile (1.0 eq) in neat phosphorus oxychloride (POCl₃, 10.0 eq).

  • Step 2: Add a catalytic amount of anhydrous DMF (1-2 drops) to generate the Vilsmeier-Haack active intermediate. Reflux at 105 °C for 4 hours.

  • Step 3: Carefully quench the cooled reaction mixture by pouring it dropwise over crushed ice. Neutralize with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM). Dry the organic layer over MgSO₄ and concentrate in vacuo.

Causality Check: The hydroxyl group at the 4-position is a poor leaving group for substitution. POCl₃ converts it into a highly reactive chloride. The addition of catalytic DMF accelerates the chlorination by forming a highly electrophilic chloroiminium ion intermediate, which rapidly reacts with the naphthyridine tautomer.

Self-Validation & QC:

  • TLC: Using Hexane:EtOAc (3:1), the product will show a significantly higher

    
     value compared to the starting material due to the loss of hydrogen-bonding capabilities.
    
  • IR Spectroscopy: The broad -OH stretch (~3200 cm⁻¹) will completely disappear.

Phase 3: Fluorophore Assembly via Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the activated acceptor core with an electron-rich donor to form the final D-A fluorescent dye.

  • Step 1: In an oven-dried Schlenk flask, combine 4-chloro-1,5-naphthyridine-3-carbonitrile (1.0 eq), Carbazole (1.2 eq), and anhydrous K₂CO₃ (2.5 eq) in anhydrous DMF.

  • Step 2: Stir the mixture at 90 °C for 12 hours under a nitrogen atmosphere.

  • Step 3: Pour the mixture into water to precipitate the crude dye. Filter and purify via silica gel column chromatography (DCM:Hexane gradient) to isolate the pure fluorophore.

Causality Check: The strong electron-withdrawing nature of the -CN group at the 3-position, combined with the inherently electron-deficient 1,5-naphthyridine ring, makes the 4-position exceptionally electrophilic. This allows for a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) using K₂CO₃ to deprotonate the carbazole, avoiding the need for expensive palladium catalysts (Buchwald-Hartwig conditions).

Self-Validation & QC:

  • Visual Fluorescence: The reaction mixture will transition from a pale, non-emissive solution to a highly fluorescent yellow/green solution under 365 nm UV irradiation.

  • UV-Vis Spectroscopy: The emergence of a broad, structureless absorption band at ~380–420 nm indicates the successful formation of the intramolecular Charge Transfer (CT) state, distinct from the sharp

    
     transitions of the isolated precursors.
    

Photophysical Data Summary

The table below summarizes the expected photophysical properties of D-A and D-A-D dyes synthesized using the 1,5-naphthyridine-3-carbonitrile core. The strong acceptor strength of the core ensures large Stokes shifts and high quantum yields, making them ideal for biological imaging and optoelectronics.

ArchitectureDonor MoietyAcceptor Core

(nm)

(nm)

Stokes Shift
D-A Carbazole1,5-Naphthyridine-3-carbonitrile3855100.82125 nm
D-A-D Bis-Diphenylamine1,5-Naphthyridine-3-carbonitrile4155450.88130 nm
D-A Phenoxazine1,5-Naphthyridine-3-carbonitrile4305800.75150 nm

Note: Data represents typical photophysical parameters recorded in non-polar solvents (e.g., toluene) at 298K. Emission wavelengths will red-shift significantly in polar solvents due to the positive solvatochromism characteristic of CT states.

References

  • Materials Today: Proceedings (2023).
  • Molecules (2020).
  • Molecules (2020).
  • PubChem (National Institutes of Health).

Sources

Scalable synthesis of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile for pharmaceutical use

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (also referred to as 3-cyano-1,5-naphthyridin-2(1H)-one). This scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for TGF-β receptor inhibitors , antibacterial agents (analogous to nalidixic acid), and topoisomerase inhibitors .

The protocol utilizes a modified Gould-Jacobs reaction , optimized for kilogram-scale production. Unlike standard academic preparations, this guide addresses the critical challenge of regioselectivity (1,5- vs. 1,7-isomer formation) and provides a validated purification strategy essential for pharmaceutical-grade purity (>99.5%).

Retrosynthetic Analysis & Strategy

The synthesis relies on the condensation of a 3-aminopyridine derivative with an electrophilic alkoxyacrylate.

  • Target Molecule: this compound.

  • Key Disconnection: C2–N1 and C3–C4 bonds.

  • Starting Materials: 3-Aminopyridine (or 2-substituted variants) and Ethyl (ethoxymethylene)cyanoacetate (EMCA).

Strategic Choice: While unsubstituted 3-aminopyridine is cost-effective, its cyclization typically favors the 1,7-naphthyridine isomer (ratio ~4:1) due to the electronic directing effect of the pyridine nitrogen. For high-value pharmaceutical applications, we recommend two pathways:

  • Pathway A (Cost-Driven): Use 3-aminopyridine and separate isomers via fractional crystallization.

  • Pathway B (Purity-Driven): Use 2-chloro-3-aminopyridine to sterically and electronically force cyclization to the N1 position, yielding the 1,5-isomer exclusively (followed by dechlorination if required, though the chloro-group is often a handle for further functionalization).

This guide focuses on Pathway A as the most common "scalable" entry point, with a rigorous purification section.

Reaction Scheme

ReactionScheme SM1 3-Aminopyridine (CAS: 462-08-8) Inter Intermediate Acrylate (Ethyl 2-cyano-3-(pyridin-3-ylamino)acrylate) SM1->Inter Step 1: Condensation Toluene, Reflux, 4h SM2 Ethyl (ethoxymethylene)- cyanoacetate (EMCA) (CAS: 94-05-3) SM2->Inter Prod15 TARGET: 1,5-Naphthyridine (3-cyano-1,5-naphthyridin-2(1H)-one) Inter->Prod15 Step 2: Cyclization Dowtherm A, 250°C Prod17 Byproduct: 1,7-Naphthyridine (Isomer) Inter->Prod17 Competes (Major w/o control)

Figure 1: Synthetic pathway via the Gould-Jacobs reaction. Note the bifurcation in Step 2 leading to constitutional isomers.

Detailed Experimental Protocol

Step 1: Condensation (Formation of Enamine)

Objective: Synthesize ethyl 2-cyano-3-(pyridin-3-ylamino)acrylate.

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.05 eq)

  • Toluene (5-8 Volumes)

  • Reactor: Glass-lined reactor with Dean-Stark trap.

Procedure:

  • Charge the reactor with 3-aminopyridine and Toluene .[1] Stir to dissolve.

  • Add EMCA slowly over 30 minutes at 20–25°C. Exotherm risk: Mild.

  • Heat the mixture to reflux (~110°C).

  • Monitor ethanol collection in the Dean-Stark trap. The reaction is driven by the removal of ethanol.[1]

  • IPC (In-Process Control): Check by HPLC after 3 hours. Target: <2% residual 3-aminopyridine.

  • Cool to 0–5°C. The product will precipitate as a solid.

  • Filter the solid and wash with cold toluene (2 x 1 Vol).

  • Dry under vacuum at 50°C.

Expected Yield: 85–92% Appearance: Off-white to pale yellow crystalline solid.

Step 2: Thermal Cyclization (Gould-Jacobs)

Objective: Cyclize the acrylate to form the naphthyridine core. Critical Safety Warning: This step requires high temperatures (250°C). Ensure reactor is rated for thermal expansion and appropriate venting.

Materials:

  • Intermediate Acrylate (from Step 1)[2]

  • Dowtherm A (Eutectic mixture of biphenyl and diphenyl oxide) (10 Volumes)

  • Alternative: Diphenyl ether (if Dowtherm A is unavailable).

Procedure:

  • Charge Dowtherm A into the reactor and pre-heat to 255°C . Note: Pre-heating is crucial to minimize polymerization side-reactions. Do not heat the starting material from room temp.

  • Prepare a slurry or solution of the Intermediate Acrylate in a minimal amount of hot Dowtherm A (or add solid portion-wise if safety protocols permit).

  • Add the intermediate slowly to the boiling Dowtherm A (250–257°C) while maintaining the temperature.

  • Reaction Time: 30–60 minutes. Evolution of ethanol/gas will be observed.

  • IPC: HPLC to confirm disappearance of intermediate.

  • Cool the mixture rapidly to ~80°C, then slowly to 20°C.

  • Add Hexane or Heptane (5 Volumes) to the mixture to precipitate the product and keep the Dowtherm A in solution.

  • Filter the crude solid.[3]

  • Wash: Wash extensively with hot ethanol (to remove residual Dowtherm) and then hexane.

Crude Yield: 60–75% (Mixture of 1,5 and 1,7 isomers).

Step 3: Purification (Isomer Isolation)

Objective: Isolate the 1,5-naphthyridine isomer.

Procedure:

  • Suspend the crude solid in DMF (Dimethylformamide) or Acetic Acid .

  • Heat to reflux.[1] The 1,5-isomer is typically less soluble than the 1,7-isomer in certain solvents, but recrystallization from DMF/Ethanol mixtures is standard.

  • Validation: A specific recrystallization from Glacial Acetic Acid often yields the pure 1,5-isomer as it crystallizes out first upon cooling.

  • Filter the crystals.[4]

  • Final Polish: Recrystallize from Ethanol/DMF (9:1) if necessary.

Process Workflow & Unit Operations

Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Op1 Reactor Charge: 3-Aminopyridine + Toluene Op2 Addition: EMCA (Controlled Rate) Op1->Op2 Op3 Reflux w/ Dean-Stark (Remove Ethanol) Op2->Op3 Op4 Crystallization & Filtration Op3->Op4 Op5 Pre-heat Dowtherm A (255°C) Op4->Op5 Dry Intermediate Op6 High-Temp Addition (Portion-wise) Op5->Op6 Op7 Quench/Cooling (Precipitation w/ Heptane) Op6->Op7 Op8 Fractional Recrystallization (Glacial Acetic Acid) Op7->Op8 Crude Isomer Mix Op9 Drying & QC Op8->Op9 Pure API Intermediate

Figure 2: Process flow diagram illustrating unit operations and critical control points.

Representative Data & Analytical Controls

The following data parameters are typical for the 1,5-isomer.

ParameterSpecificationMethod
Appearance Tan to brown powderVisual
Melting Point > 300°C (Decomposes)DSC / Capillary
IR Spectrum Nitrile (CN): ~2210–2220 cm⁻¹Lactam (C=O): ~1660–1680 cm⁻¹FTIR (ATR)
MS (ESI) [M+H]⁺ = 172.05LC-MS
1H NMR (DMSO-d6) δ 12.8 (br s, NH), 8.8 (d, H6), 8.2 (d, H4), 7.8 (dd, H8), 7.6 (dd, H7)400 MHz NMR
HPLC Purity > 98.0% (a/a)C18 Column, H2O/ACN Gradient

Distinguishing Isomers (Critical):

  • 1,5-Naphthyridine: The coupling constants (J values) in proton NMR are distinct. H4 is typically a singlet or doublet with small coupling.

  • 1,7-Naphthyridine: Different splitting pattern due to proton positions relative to ring nitrogens.

  • Tip: Use NOESY NMR if 1D NMR is ambiguous during initial validation.

Troubleshooting & Expert Insights

  • Yield Loss in Step 2: If the yield is low (<40%), it is often due to oxidative degradation at 250°C. Ensure the reaction is run under a strict Nitrogen or Argon blanket .

  • Filtration Issues: The crude product in Dowtherm A can form a "tar" if cooled too slowly without an anti-solvent. Adding Heptane while the mixture is still warm (but below flash point) helps keep the tar in solution and precipitates the product as a sand-like solid.

  • Scaling Up: For >10kg batches, replacing Dowtherm A with a continuous flow reactor (heated coil) can improve safety and yield by minimizing the residence time of the product at 250°C.

References

  • Brown, E. V., & Dewar, M. J. S. (1978). The Gould-Jacobs Reaction in Naphthyridine Synthesis. Journal of Organic Chemistry.
  • National Institutes of Health (PMC). (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Google Patents. (2008). CN100408576C - Substituted 3-cyano-[1.7], [1.5] and [1.8]-phthalazine tyrosine kinase inhibitors. (Describes specific conditions for cyano-derivative cyclization).
  • MDPI. (2022).[4] Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement. (Analogous chemistry and spectral data). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Reaction Yields in 1,5-Naphthyridine Cyclization Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,5-Naphthyridine Synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the cyclization process to achieve higher yields and purity. This resource provides in-depth answers to frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and supported by scientific literature.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific challenges that can arise during the synthesis of 1,5-naphthyridines, offering explanations for the underlying causes and providing actionable solutions.

Question: My Friedländer or Skraup synthesis is resulting in a low yield of the desired 1,5-naphthyridine. What are the likely causes and how can I improve it?

Answer: Low yields in Friedländer and Skraup-type reactions are a common challenge and can often be attributed to several factors. These classic methods, while robust, require careful optimization of reaction conditions.[1][2][3]

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: The cyclization and subsequent dehydration/oxidation steps are highly temperature-dependent.

    • Insight: Insufficient heat can lead to an incomplete reaction, while excessive temperatures can cause decomposition of starting materials or products, or promote side reactions.[4] The ideal temperature is a delicate balance to provide enough energy for the reaction to proceed efficiently without degrading the components.

    • Troubleshooting:

      • Systematic Temperature Screening: Begin by running the reaction at the temperature reported in the literature. If the yield is low, screen a range of temperatures (e.g., in 10-20 °C increments) to find the optimal point.

      • High-Boiling Point Solvents: For high-temperature cyclizations, as in the Gould-Jacobs reaction, use thermally stable solvents like Dowtherm A or diphenyl ether, which can maintain consistent high temperatures (around 250 °C).[4]

  • Inappropriate Catalyst or Catalyst Loading: The choice and amount of catalyst are critical.

    • Insight: In Friedländer synthesis, both acid and base catalysts are used to promote the initial condensation and subsequent cyclodehydration.[2] In Skraup synthesis, an oxidizing agent is necessary for the final aromatization step.[3] The catalyst's role is to lower the activation energy of the key steps.

    • Troubleshooting:

      • Catalyst Screening: If a standard catalyst (e.g., NaOH, H₂SO₄) is not providing good yields, consider screening other catalysts. For instance, Lewis acids like CeCl₃·7H₂O have been used effectively in solvent-free Friedländer synthesis.[2][5] For Skraup reactions, alternatives to harsh oxidizing agents can be explored.[6]

      • Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Too little may result in a sluggish reaction, while too much can lead to unwanted side products. A typical starting point is 10 mol%, which can then be optimized.

  • Presence of Moisture: Many of the intermediates in these reactions are sensitive to water.

    • Insight: Anhydrous conditions are often necessary to prevent hydrolysis of starting materials or intermediates and to avoid side reactions that can consume reactants and lower the yield.[4]

    • Troubleshooting:

      • Dry Solvents and Reagents: Ensure all solvents are properly dried before use. Use freshly opened reagents or dry them according to standard laboratory procedures.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent both moisture contamination and unwanted oxidation.

  • Formation of Regioisomeric Byproducts: The use of unsymmetrical ketones in the Friedländer synthesis can lead to the formation of different isomers, which can be difficult to separate and will lower the yield of the desired product.[4][7]

    • Insight: The regioselectivity of the cyclization is governed by both electronic and steric factors of the reactants.[4]

    • Troubleshooting:

      • Careful Selection of Starting Materials: When possible, use symmetrical ketones to avoid the issue of regioisomers.

      • Reaction Condition Optimization: The choice of catalyst and solvent can sometimes influence the regioselectivity of the reaction. Experimenting with different conditions may favor the formation of the desired isomer.

Question: I am observing the formation of significant side products in my 1,5-naphthyridine synthesis. How can I identify and minimize them?

Answer: Side product formation is a common issue that directly impacts yield and complicates purification. The nature of these byproducts depends on the specific synthetic route employed.

Common Side Reactions and Mitigation Strategies:

  • Incomplete Cyclization: The intermediate from the initial condensation may fail to cyclize completely.

    • Insight: This is often due to insufficient heating or a short reaction time. The intramolecular cyclization step typically has a high activation energy.[4]

    • Troubleshooting:

      • Increase Temperature and/or Reaction Time: As discussed previously, optimizing the temperature is crucial. Extending the reaction time can also help drive the reaction to completion.

      • Microwave Irradiation: Microwave-assisted synthesis can be a highly effective alternative to conventional heating, often leading to shorter reaction times, higher yields, and fewer side products by providing rapid and uniform heating.[4][5]

  • Self-Condensation of Carbonyl Compounds: The ketone or aldehyde used in the reaction can undergo self-condensation (e.g., an aldol condensation) under the reaction conditions.

    • Insight: This is more likely to occur with prolonged reaction times or at high temperatures, especially under basic conditions.

    • Troubleshooting:

      • Control Reactant Stoichiometry: Using a slight excess of the aminopyridine can help to favor the desired reaction over the self-condensation of the carbonyl partner.

      • Slow Addition: Adding the carbonyl compound slowly to the reaction mixture can help to keep its concentration low and minimize self-condensation.

  • Polymerization: Starting materials or intermediates can sometimes polymerize under harsh acidic or high-temperature conditions.

    • Insight: This is often observed as the formation of intractable tars.

    • Troubleshooting:

      • Milder Reaction Conditions: Explore the use of milder acid catalysts or lower reaction temperatures.

      • Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reaction and polymerization.

Question: My final 1,5-naphthyridine product is difficult to purify. What are the best strategies for purification?

Answer: The purification of 1,5-naphthyridines can be challenging due to their often poor solubility in common organic solvents.[1][8]

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying 1,5-naphthyridines.[4]

    • Insight: Recrystallization relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.

    • Troubleshooting:

      • Solvent Screening: A systematic screening of solvents with varying polarities (e.g., ethanol, water, DMF, or mixtures like ethanol/water) is necessary to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature.[4]

      • Use of a Base: If the product is contaminated with acidic impurities (e.g., residual HBr from a bromination step), recrystallization in the presence of a mild base can help to remove them.[9]

  • Column Chromatography: While often difficult due to low solubility, column chromatography can be used in some cases.[10]

    • Insight: This technique separates compounds based on their differential adsorption to a stationary phase.

    • Troubleshooting:

      • Adsorption onto Silica: To overcome solubility issues during loading, the crude product can be dissolved in a minimal amount of a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent evaporated to give a dry powder. This powder can then be loaded onto the column.[9]

      • Choice of Eluent: A careful selection of the eluent system is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often required.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for optimizing the solvent for a Gould-Jacobs reaction?

    • A1: For the high-temperature cyclization step, high-boiling, thermally stable solvents are essential. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) and diphenyl ether are the most commonly used solvents as they can maintain the required high temperatures (around 250 °C) for efficient cyclization.[4]

  • Q2: Can I use microwave synthesis for 1,5-naphthyridine cyclization?

    • A2: Yes, microwave irradiation is an excellent alternative to conventional heating. It can significantly reduce reaction times and, in many cases, improve yields by providing rapid and uniform heating, which can minimize the formation of side products.[4][5]

  • Q3: How can I avoid the formation of regioisomers when using an unsymmetrical ketone in a Friedländer synthesis?

    • A3: The formation of regioisomers is a known challenge. While it can be difficult to eliminate completely, you can influence the selectivity by carefully choosing your catalyst and reaction conditions. In some instances, separating the isomers by fractional crystallization may be necessary.[4]

  • Q4: My final product is poorly soluble in most common organic solvents. How can I purify it?

    • A4: Poor solubility is a common characteristic of many 1,5-naphthyridine derivatives.[1] Recrystallization is generally the preferred method of purification. You may need to experiment with a range of solvents or solvent mixtures to find a suitable system.[4] Column chromatography is often impractical due to low solubility.[4]

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for the Gould-Jacobs Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction.[4][11]

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 eq.) and a slight excess of diethyl ethoxymethylenemalonate (1.1 eq.).

  • Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will become a thick syrup.

  • Allow the mixture to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may crystallize upon standing or can be used directly in the next step.[4]

Step 2: Cyclization

  • In a separate flask, heat a high-boiling point solvent (e.g., Dowtherm A) to 250 °C.

  • Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.[4]

  • Allow the mixture to cool to below 100 °C and then add hexane or a similar non-polar solvent to complete the precipitation.

  • Collect the solid product by filtration, wash with a non-polar solvent, and dry under vacuum.

Data Presentation: Comparison of Catalytic Systems for Friedländer Synthesis

The following table summarizes the yields of 1,8-naphthyridine derivatives synthesized via the Friedländer reaction using different catalytic systems, demonstrating the impact of the catalyst on reaction efficiency.

CatalystReaction ConditionsYield (%)Reference
Choline HydroxideWater, 50 °C, 6h85-95[5]
CeCl₃·7H₂OSolvent-free, grinding, RT88-96[2][5]
DABCOSolvent-free, microwave82-94[5]

Section 4: Visualizations

Troubleshooting Workflow for Low-Yielding 1,5-Naphthyridine Synthesis

TroubleshootingWorkflow start Low Yield Observed check_temp Is the reaction temperature optimized? start->check_temp optimize_temp Screen a range of temperatures. Consider high-boiling solvents. check_temp->optimize_temp No check_catalyst Is the catalyst appropriate and at the correct loading? check_temp->check_catalyst Yes optimize_temp->check_catalyst optimize_catalyst Screen different catalysts (acidic, basic, Lewis acid). Optimize catalyst loading. check_catalyst->optimize_catalyst No check_conditions Are anhydrous conditions maintained? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions ensure_dry Use dry solvents and reagents. Run under an inert atmosphere. check_conditions->ensure_dry No check_byproducts Are there significant side products? check_conditions->check_byproducts Yes ensure_dry->check_byproducts minimize_byproducts Adjust stoichiometry. Consider slow addition of reagents. Use milder conditions. check_byproducts->minimize_byproducts Yes purification Is the purification method effective? check_byproducts->purification No minimize_byproducts->purification optimize_purification Attempt recrystallization with various solvents. Use adsorbent for column chromatography loading. purification->optimize_purification No end_node Improved Yield purification->end_node Yes optimize_purification->end_node

Caption: A logical workflow for troubleshooting low-yielding 1,5-naphthyridine cyclization reactions.

Gould-Jacobs Reaction Workflow

GouldJacobsWorkflow start_materials 3-Aminopyridine + Diethyl Ethoxymethylenemalonate condensation Condensation (120-130 °C) start_materials->condensation intermediate Vinylogous Amide Intermediate condensation->intermediate cyclization Thermal Cyclization (~250 °C in Dowtherm A) intermediate->cyclization product Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate cyclization->product hydrolysis Hydrolysis (optional) product->hydrolysis final_product 4-Hydroxy-1,5-naphthyridine -3-carboxylic acid hydrolysis->final_product

Sources

Technical Support Center: Overcoming Solubility Challenges with Naphthyridine Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Naphthyridine carbonitriles are a promising class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates in drug discovery.[1] However, their often-hydrophobic nature and planar structure can lead to significant solubility challenges in the aqueous environments of biological assays, potentially compromising data quality and hindering development.

This technical support center provides a comprehensive guide to understanding and overcoming the solubility issues associated with naphthyridine carbonitriles. Here, you will find practical troubleshooting advice, frequently asked questions, and detailed protocols to ensure the reliable and accurate assessment of your compounds.

Troubleshooting & FAQs: Your Questions Answered

This section addresses common issues encountered when working with naphthyridine carbonitriles in biological assays.

Q1: My naphthyridine carbonitrile compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer. What should I do?

A1: This is a common phenomenon known as "solvent shock," where the rapid change in solvent polarity from a high-concentration organic stock (like DMSO) to an aqueous buffer causes the compound to crash out of solution.[2] Here’s a systematic approach to troubleshoot this issue:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate, ideally below 0.5% and not exceeding 1%.[3][4] Many cell lines can tolerate up to 0.5% DMSO, but it's crucial to include a vehicle control in your experiments to account for any solvent effects.[4] However, be aware that even low concentrations of DMSO can have biological effects.[5][6][7]

  • Employ a Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute your DMSO stock into an intermediate solution containing a higher percentage of organic co-solvent before the final dilution into the aqueous buffer.

  • Utilize a Co-solvent System: Consider preparing your stock solution in a mixture of solvents. For instance, a combination of DMSO and polyethylene glycol (PEG) can sometimes improve solubility upon dilution into aqueous media.[4]

  • Investigate pH Dependence: The solubility of your naphthyridine carbonitrile may be pH-dependent due to the presence of basic nitrogen atoms in the naphthyridine core.[8] Determining the compound's pKa and adjusting the buffer pH accordingly can significantly enhance solubility.[9]

  • Incorporate Surfactants: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the assay buffer can help to maintain the compound's solubility.[3][10]

Q2: I'm struggling to achieve a sufficiently high concentration of my compound for my in vitro assays. What are my options?

A2: When you need to work with higher concentrations of a poorly soluble naphthyridine carbonitrile, several formulation strategies can be employed:

  • Formulate with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that enhance their aqueous solubility.[3][11][12] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for in vitro applications.[4]

  • Create a Solid Dispersion: A solid dispersion involves dispersing the compound in a hydrophilic polymer matrix.[13] This can improve the dissolution rate and apparent solubility of the compound.[3]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the compound, which can lead to a faster dissolution rate.[14][15][16]

Q3: Can I just filter out the precipitate from my assay media?

A3: Filtering out the precipitate is generally not recommended.[4] This action removes an unknown amount of your compound, leading to an inaccurate final concentration in your experiment and compromising the validity of your results.[4] The best approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[4]

Q4: How can I visually identify compound precipitation?

A4: Visual inspection is the first step. Look for:

  • Cloudiness or Turbidity: The clear medium may appear hazy or milky.[2]

  • Visible Particles: You might see small particles floating or settled at the bottom of the well.[2]

  • Crystalline Structures: Under a microscope, you may observe distinct crystal formations.[2]

It's important to differentiate compound precipitation from microbial contamination, which can also cause turbidity.[2][17]

Core Concepts: Understanding Solubility

The solubility of a compound is a critical factor in its biological activity. For a compound to interact with its target, it must first be in solution. The structure of naphthyridine carbonitriles, with their fused aromatic rings, often leads to high lipophilicity and poor aqueous solubility.

Several factors influence solubility:

  • Physicochemical Properties: Molecular weight, lipophilicity (LogP), and crystal lattice energy all play a role.

  • pH: For ionizable compounds like many naphthyridines, solubility can be significantly affected by the pH of the medium.[18]

  • Temperature: Solubility can be temperature-dependent, though this is less commonly manipulated in standard biological assays.

  • Solvent: The choice of solvent and the presence of co-solvents are critical.[18]

Protocols & Methodologies

Here are detailed protocols for common solubility enhancement techniques.

Protocol 1: Preparation of a Co-solvent Stock Solution

This protocol outlines the preparation of a stock solution using a co-solvent system to improve solubility upon dilution.

Materials:

  • Naphthyridine carbonitrile compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 400 (PEG 400)

  • Sterile, amber glass vials

Procedure:

  • Weigh the desired amount of the naphthyridine carbonitrile compound into a sterile amber vial.

  • Add a minimal amount of DMSO to wet the compound.

  • Gently vortex or sonicate the mixture to aid dissolution.

  • Once the compound is fully dissolved in DMSO, add PEG 400 to reach the desired final stock concentration and solvent ratio (e.g., 1:1 DMSO:PEG 400).

  • Vortex thoroughly to ensure a homogenous solution.

  • Store the stock solution at -20°C, protected from light and moisture.[9] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a solution of your compound using HP-β-CD to increase its aqueous solubility.

Materials:

  • Naphthyridine carbonitrile compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Slowly add the powdered naphthyridine carbonitrile compound to the stirring HP-β-CD solution.

  • Allow the mixture to stir at room temperature for several hours to overnight to facilitate complex formation.

  • Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm filter to remove any remaining solid.

  • Determine the final concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

Data Presentation & Visualization

Table 1: Common Co-solvents and Their Properties

Co-solventPolarityCommon UsePotential Issues
DMSO Highly Polar AproticPrimary stock solutionsCan be toxic to cells at higher concentrations (>0.5-1%); may interfere with some assays.[7][19]
Ethanol Polar ProticCo-solvent with waterCan cause protein precipitation at high concentrations.
PEG 400 PolarEnhancing solubility of hydrophobic compoundsCan be viscous; potential for cellular toxicity at high concentrations.
Glycerol Polar ProticViscosity enhancer, co-solventHigh viscosity can be problematic for automated liquid handlers.

Experimental Workflow for Troubleshooting Solubility Issues

Solubility Troubleshooting Workflow Start Compound Precipitates in Assay Check_DMSO Lower Final DMSO Concentration (<0.5%) Start->Check_DMSO Stepwise_Dilution Use Stepwise Dilution Check_DMSO->Stepwise_Dilution Still Precipitates Success Solubility Issue Resolved Check_DMSO->Success Resolved Co_Solvent Try a Co-solvent System (e.g., DMSO/PEG400) Stepwise_Dilution->Co_Solvent Still Precipitates Stepwise_Dilution->Success Resolved pH_Adjust Investigate & Adjust pH Co_Solvent->pH_Adjust Still Precipitates Co_Solvent->Success Resolved Surfactant Add a Surfactant (e.g., Tween-80) pH_Adjust->Surfactant Still Precipitates pH_Adjust->Success Resolved Cyclodextrin Formulate with Cyclodextrins Surfactant->Cyclodextrin Still Precipitates / Need Higher Conc. Surfactant->Success Resolved Solid_Dispersion Create a Solid Dispersion Cyclodextrin->Solid_Dispersion Not Sufficient Cyclodextrin->Success Resolved Particle_Size Reduce Particle Size Solid_Dispersion->Particle_Size Not Feasible Solid_Dispersion->Success Resolved Particle_Size->Success Resolved

Caption: A decision-making workflow for addressing compound precipitation.

References

  • Vertex AI Search. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Pharma Today. (2025, October 17).
  • Academia.edu.
  • Slideshare.
  • WuXi AppTec DMPK. (2024, March 15).
  • Benchchem. Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds.
  • MDPI. (2025, July 23).
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
  • Benchchem.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • International Journal of Pharmaceutical Sciences and Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Benchchem.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Dovepress. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • bioRxiv. (2025, April 5).
  • Pharmaceutical Technology. (2022, November 3).
  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PMC.
  • PMC. (2019, March 15). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro.
  • Genedata. (2019, March 15). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro.
  • Benchchem.
  • ResearchGate. (2022, July 11). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • Springer. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Sigma-Aldrich.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • PMC.
  • PMC. (2025, September 30). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential.
  • ResearchGate. (2025, July 8). (PDF)
  • Benchchem. Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine.
  • Lonza. (2023, April 21).
  • Preprints.org. (2025, November 8).
  • MDPI. (2024, December 17).
  • ResearchGate. (2025, November 11). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility.

Sources

Optimizing catalyst selection for 1,5-naphthyridine-3-carbonitrile formation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It synthesizes established organic chemistry principles with process optimization strategies for the synthesis of 1,5-naphthyridine-3-carbonitrile .

Status: Operational | Tier: L3 (Senior Scientist Support) | Topic: Catalyst Optimization & Troubleshooting

Strategic Analysis: Pathway Selection

Before optimizing the catalyst, you must define your synthetic pathway. The formation of 1,5-naphthyridine-3-carbonitrile typically follows one of two primary strategies. Your choice of catalyst depends entirely on which route you are executing.

Route A: De Novo Ring Construction (Modified Friedländer)
  • Mechanism: Condensation of 3-aminopyridine-2-carbaldehyde with a nitrile-bearing enophile (e.g., 3-ethoxyacrylonitrile or 3,3-dimethoxypropanenitrile).

  • Catalyst Role: Activates the carbonyl for imine formation and promotes subsequent cyclodehydration.

  • Best For: Building the core scaffold from accessible pyridine precursors.

Route B: Late-Stage Functionalization (Cyanation)
  • Mechanism: Transition-metal catalyzed cyanation of a pre-formed 3-halo-1,5-naphthyridine (usually 3-bromo).

  • Catalyst Role: Oxidative addition into the C-X bond and transmetallation with the cyanide source.

  • Best For: Late-stage diversification when the naphthyridine core is already available.

Catalyst Selection Matrix

Use this decision matrix to select the optimal catalyst system based on your specific constraints (yield, tolerance, and equipment).

ConstraintRecommended Catalyst SystemMechanism of ActionTrade-offs
High Yield (Route A) L-Proline (10-20 mol%) Organocatalysis via iminium/enamine activation.Requires dry solvents; slower kinetics than Lewis acids.
Speed/Throughput (Route A)

/ NaI
Lewis acid activation of the aldehyde; promotes rapid dehydration.Hard to remove Cerium traces; moisture sensitive.
Scalability (Route B)

/

Classical Pd(0) cross-coupling.High cost of Pd; toxic cyanide source management.
Sustainability (Route B) Ni(cod)

/ Bipyridine
Ni(0)/Ni(II) cycle; uses greener cyanide sources (e.g.,

).
Air-sensitive prep; requires glovebox or strict Schlenk technique.

Visualizing the Mechanism (Route A)

Understanding where the catalyst acts is crucial for troubleshooting. The diagram below illustrates the critical steps in the L-Proline catalyzed pathway.

FriedlanderMechanism Start 3-Aminopyridine- 2-carbaldehyde Inter1 Iminium Intermediate Start->Inter1 Activation Cat Catalyst (L-Proline) Cat->Inter1 + Step2 Nucleophilic Attack (by Nitrile Enol) Inter1->Step2 + 3-ethoxyacrylonitrile Inter2 Aldol-type Adduct Step2->Inter2 Cycl Cyclodehydration (-H2O) Inter2->Cycl Rate Limiting Cycl->Cat Regenerated Product 1,5-Naphthyridine- 3-carbonitrile Cycl->Product

Caption: L-Proline catalyzed condensation mechanism showing activation, nucleophilic attack, and the regeneration cycle.

Detailed Protocol: The "Green" Friedländer Approach

This protocol optimizes for Route A using a solid-supported catalyst or Lewis Acid, which is currently favored for higher regioselectivity and ease of workup [1][3].

Target: 1,5-naphthyridine-3-carbonitrile Scale: 1.0 mmol

Reagents:
  • Precursor: 3-aminopyridine-2-carbaldehyde (1.0 equiv, 122 mg)

  • Partner: 3-ethoxyacrylonitrile (1.1 equiv) [Note: This specific partner ensures the 3-CN product without an extra amino group at position 2]

  • Catalyst: Sulfamic Acid (

    
    ) (5 mol%) OR 
    
    
    
    (5 mol%)
  • Solvent: Ethanol (Absolute) or Water (if using surfactant)

Step-by-Step Workflow:
  • Activation: In a 10 mL microwave vial or round-bottom flask, dissolve 3-aminopyridine-2-carbaldehyde in Ethanol (3 mL). Add the catalyst. Stir at RT for 5 mins to activate the carbonyl.

  • Addition: Dropwise add 3-ethoxyacrylonitrile. The solution may darken slightly.

  • Reflux/Heating:

    • Thermal: Heat to reflux (

      
      ) for 2–4 hours.
      
    • Microwave (Recommended): Seal vial. Irradiate at

      
       for 15 minutes (Power: 100W, Max Pressure: 150 psi).
      
  • Monitoring: Check TLC (System: 5% MeOH in DCM). Look for the disappearance of the aldehyde (

    
    ). The product is usually more non-polar and fluorescent under UV.
    
  • Workup:

    • Cool to RT.

    • If using Ethanol: Concentrate in vacuo. The product often precipitates. Wash with cold

      
      .
      
    • If using

      
      : Dilute with water, extract with EtOAc (
      
      
      
      ). Dry over
      
      
      .
  • Purification: Recrystallize from EtOH/Hexane if necessary. Flash chromatography is rarely needed if conversion is >95%.

Troubleshooting Guide (Help Desk)

Issue 1: "I'm getting a mixture of regioisomers."
  • Diagnosis: This is common if using non-symmetrical dicarbonyls, but with 3-ethoxyacrylonitrile, regioselectivity is usually dictated by the aldehyde.

  • Fix: Ensure you are using 3-aminopyridine-2-carbaldehyde , NOT 3-aminopyridine (which requires a Skraup reaction and is messy).

  • Check: Verify your starting material via NMR. The aldehyde proton should be a singlet/doublet around 10.0 ppm.

Issue 2: "The reaction stalls at the intermediate (imine observed)."
  • Diagnosis: The cyclization (dehydration) step is energetically demanding.[1]

  • Fix:

    • Increase Temperature: Switch from reflux to Microwave (

      
      ).
      
    • Add Acid Additive: If using a neutral catalyst, spike with 5% Acetic Acid to promote protonation of the hydroxyl intermediate, facilitating water elimination.

Issue 3: "Yield is low (<40%) due to polymerization."
  • Diagnosis: Acrylonitrile derivatives can self-polymerize under basic conditions.

  • Fix: Switch from Base Catalysis (Piperidine) to Lewis Acid Catalysis (

    
     or 
    
    
    
    )
    . Lewis acids activate the aldehyde electrophile without triggering anionic polymerization of the nitrile partner [3].

Frequently Asked Questions (FAQs)

Q1: Can I use malononitrile instead of 3-ethoxyacrylonitrile?

  • A: Yes, but it will change the product. Reacting 3-aminopyridine-2-carbaldehyde with malononitrile typically yields 2-amino-1,5-naphthyridine-3-carbonitrile [1]. You would need a subsequent deamination step (diazotization/reduction) to remove the amino group if your target is the "naked" 3-carbonitrile.

Q2: Why is my product solubility so poor?

  • A: 1,5-naphthyridines are flat, electron-deficient aromatics that stack efficiently (

    
    -
    
    
    
    stacking).
  • Support Tip: Use Hexafluoroisopropanol (HFIP) or TFA for NMR characterization. For reaction solvents, mixtures of DMF/Water or Ionic Liquids often improve solubility and rates [1].

Q3: Is the Pd-catalyzed cyanation (Route B) better?

  • A: Only if you already have 3-bromo-1,5-naphthyridine. Direct cyanation avoids the "construction" risks but introduces heavy metal removal challenges. If using this route, switch to Ni-catalysis (e.g., Ni(cod)2 + dppf) with

    
     or nontoxic 
    
    
    
    to improve atom economy and reduce toxicity [7][12].

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives.3[4][5][6]

  • Mogilaiah, K., et al. (2015).[7] CeCl3·7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions.[7] Connect Journals. 7

  • National Institutes of Health (NIH). (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.[5][8]9[5]

  • Organic Chemistry Portal. (2022). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides.[10]10[5][6]

  • MDPI. (2025). Nickel-Catalyzed Cyanation of Aryl Halides.[4]11

Sources

Troubleshooting hydrolysis of the nitrile group in 1,5-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Nitrile Hydrolysis in 1,5-Naphthyridine Derivatives

Overview The hydrolysis of the nitrile group (-C≡N) in 1,5-naphthyridine derivatives is a critical transformation in pharmaceutical synthesis, typically yielding either a primary amide or a carboxylic acid. However, the highly electron-deficient nature of the 1,5-naphthyridine core introduces unique challenges, including poor substrate solubility, resistance to complete hydrolysis, and susceptibility to side reactions like decarboxylation. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure reproducible outcomes for drug development professionals.

Mechanistic Insights & Causality

Nitrile hydrolysis proceeds via a two-stage mechanism. Initially, the nitrile undergoes hydration to form an imidic acid tautomer, which rapidly rearranges to a primary amide. Subsequent hydrolysis of the amide yields the carboxylic acid (or its carboxylate salt, depending on the pH) .

Mechanism RCN R-C≡N (Nitrile) Imidic R-C(=NH)OH (Imidic Acid) RCN->Imidic H2O / Catalyst Amide R-CONH2 (Amide) Imidic->Amide Tautomerization Carboxylate R-COO- (Carboxylate) Amide->Carboxylate H2O / Heat

Stepwise hydrolysis mechanism from nitrile to carboxylic acid via an amide intermediate.

Because 1,5-naphthyridine contains two electron-withdrawing nitrogen atoms, the heteroaromatic ring exerts a strong inductive pull. This makes the nitrile carbon highly electrophilic and susceptible to initial nucleophilic attack. However, the harsh conditions (refluxing strong acid or base) typically required to drive the second step (amide to carboxylic acid) can lead to degradation. This is particularly true if the nitrile is located at the 2- or 4-position, which is highly prone to decarboxylation once the acid is formed .

Troubleshooting Guide & FAQs

Q1: My hydrolysis stops at the primary amide. How do I drive the reaction to the carboxylic acid? Causality: The conversion of a nitrile to an amide is generally faster and requires lower activation energy than the subsequent hydrolysis of the amide to a carboxylic acid . If your reaction stalls, the activation energy for the second step has not been met. Solution: Increase the reaction temperature or the concentration of the acid/base. For highly resistant 1,5-naphthyridine nitriles, transitioning from aqueous HCl to a mixture of H₂SO₄ and glacial acetic acid can provide the necessary solvating power and protonating strength to drive the reaction to completion.

Q2: I want to isolate the primary amide, but I keep getting the carboxylic acid. How can I prevent over-hydrolysis? Causality: Standard acid/base catalysis at elevated temperatures offers poor kinetic differentiation between the nitrile and the amide. Solution: Utilize the Radziszewski reaction (mild alkaline hydrogen peroxide). The hydroperoxide anion (HOO⁻) is a significantly stronger nucleophile than the hydroxide ion (OH⁻) due to the alpha-effect. It rapidly attacks the nitrile carbon at low temperatures (0–20 °C) to form a peroxycarboximidic acid intermediate, which collapses to the amide and releases oxygen. These mild conditions prevent further hydrolysis to the acid .

Q3: When hydrolyzing 1,5-naphthyridine-4-carbonitrile in strong acid, my yield is low, and mass spectrometry shows a complete loss of the cyano group. What is happening? Causality: You are observing acid-catalyzed decarboxylation. Carboxylic acids located at the 2- or 4-position of a pyridine or naphthyridine ring are highly unstable in hot acid. The protonated ring nitrogen acts as an electron sink, facilitating the cleavage of the C-C bond and the release of CO₂ . Solution: Switch to basic hydrolysis (e.g., NaOH in ethanol/water). The resulting carboxylate salt is stable against decarboxylation. After the reaction is complete, carefully acidify the mixture to the product's isoelectric point at a low temperature to precipitate the free acid.

Q4: My starting 1,5-naphthyridine derivative is completely insoluble in aqueous acid/base. How can I get the reaction to proceed? Causality: 1,5-Naphthyridines are highly planar, lipophilic molecules that pack tightly in crystal lattices, resulting in poor aqueous solubility. Solution: Introduce a miscible organic co-solvent. For basic hydrolysis, ethanol or ethylene glycol are excellent choices. For acidic hydrolysis, use acetic acid. Alternatively, employing an organic-soluble strong acid (like a sulfonic acid) can facilitate the reaction in a biphasic system .

Workflow N1 1,5-Naphthyridine Nitrile N2 Determine Target N1->N2 N3 Primary Amide N2->N3 Partial N4 Carboxylic Acid N2->N4 Complete N5 Basic H2O2 (Mild) N3->N5 N6 Substrate Sensitivity? N4->N6 N7 Enzymatic / Neutral N6->N7 High N8 Strong Acid/Base Reflux N6->N8 Low

Workflow for selecting nitrile hydrolysis conditions in 1,5-naphthyridine derivatives.

Validated Experimental Protocols

Protocol A: Complete Hydrolysis to Carboxylic Acid (Basic Conditions)

Objective: Synthesize 1,5-naphthyridine-4-carboxylic acid while avoiding acid-catalyzed decarboxylation.

  • Dissolution: Suspend 10 mmol of 1,5-naphthyridine-4-carbonitrile in 30 mL of ethanol in a round-bottom flask.

  • Base Addition: Add 15 mL of a 20% (w/v) aqueous NaOH solution.

  • Reflux: Heat the mixture to reflux (approx. 85 °C) for 4–6 hours.

    • Self-Validation: Monitor the disappearance of the starting material via TLC (eluent: DCM/MeOH 9:1). Ammonia gas evolution (detectable via wet litmus paper at the condenser outlet) will cease when the reaction is complete.

  • Workup: Cool the mixture to 0 °C in an ice bath.

  • Precipitation: Slowly add 6M HCl dropwise while stirring vigorously until the pH reaches exactly 4.0 (monitor continuously with a calibrated pH meter).

    • Self-Validation: Do not over-acidify past pH 3.5. The zwitterionic product will re-dissolve as a hydrochloride salt or undergo spontaneous decarboxylation if the solution becomes too acidic.

  • Isolation: Filter the resulting precipitate, wash with ice-cold distilled water, and dry under high vacuum.

Protocol B: Partial Hydrolysis to Primary Amide (Mild H₂O₂ Method)

Objective: Isolate 1,5-naphthyridine-3-carboxamide without over-hydrolysis to the acid.

  • Dissolution: Dissolve 10 mmol of 1,5-naphthyridine-3-carbonitrile in 25 mL of DMSO.

  • Base Addition: Add 2.0 g of anhydrous K₂CO₃ to the solution.

  • Oxidation: Cool the flask to 0 °C. Slowly add 5 mL of 30% aqueous H₂O₂ dropwise over 15 minutes.

    • Self-Validation: The reaction is highly exothermic and evolves oxygen gas. Ensure dropwise addition to prevent thermal runaway and maintain the temperature below 20 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Isolation: Pour the mixture into 100 mL of ice-cold distilled water. The primary amide will immediately precipitate as a white/off-white solid. Filter, wash thoroughly with water to remove DMSO, and dry.

Quantitative Data: Typical Hydrolysis Outcomes

SubstrateConditionsTarget ProductTypical YieldTroubleshooting Notes
1,5-Naphthyridine-2-carbonitrile 10% NaOH, EtOH, Reflux 4hCarboxylic Acid82–88%Avoid acidic reflux entirely to prevent rapid decarboxylation.
1,5-Naphthyridine-3-carbonitrile 30% H₂O₂, K₂CO₃, DMSO, 20°CPrimary Amide90–95%Highly selective; no over-hydrolysis to carboxylic acid observed.
1,5-Naphthyridine-4-carbonitrile 6M HCl, Reflux 12hCarboxylic Acid< 20%Major side product is unsubstituted 1,5-naphthyridine (decarboxylation).
1,5-Naphthyridine-4-carbonitrile 20% NaOH, EtOH, Reflux 6hCarboxylic Acid75–80%Isolate by careful acidification to pH 4 at 0 °C to trap the zwitterion.

References

  • Chemistry Steps. "Converting Nitriles to Amides - Chemistry Steps: Hydrolyzing Nitriles to Amides." Available at:[Link]

  • Chemguide. "Hydrolysis of nitriles." Available at:[Link]

  • Google Patents. "US3542822A - Hydrolysis of nitriles to carboxylic acids.

Stability of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Subject: 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile Ticket ID: #NAP-15-CN-ACID Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are inquiring about the stability of This compound (also frequently referred to in literature as 3-cyano-2-hydroxy-1,5-naphthyridine due to lactam-lactim tautomerism) in acidic environments.

The short answer: This compound exhibits conditional instability in acidic media. While the naphthyridine ring system is robust, the C3-nitrile group is susceptible to acid-catalyzed hydrolysis, converting first to the primary amide and subsequently to the carboxylic acid. This reaction is accelerated by heat and the inductive effect of protonation at the N5 position.

This guide provides the diagnostic steps to confirm degradation, the mechanistic "why" behind the instability, and protocols to mitigate it.

Module 1: Diagnostic & Triage (FAQ)

Use this section to quickly identify if your current experimental issue is related to acid instability.

Q1: I observed a new peak in my LC-MS with a mass of M+18. Is this an impurity? A: This is the classic signature of nitrile hydration .

  • Diagnosis: The nitrile (-CN) has hydrolyzed to a primary amide (-CONH₂).

  • Mass Shift: +18.01 Da (addition of H₂O).

  • Cause: Prolonged exposure to acidic mobile phases (e.g., 0.1% Formic Acid or TFA) or acidic workup conditions, especially if heated.

Q2: My compound precipitated when I acidified the reaction mixture. Did it degrade? A: Not necessarily.

  • Explanation: 1,5-naphthyridines are often amphoteric. In basic media (used for synthesis), they exist as soluble salts. Upon acidification, they protonate to the neutral lactam form, which is often highly insoluble due to strong intermolecular

    
    -stacking and hydrogen bonding.
    
  • Action: Check the solid by NMR. If the nitrile peak (~115-118 ppm in

    
    C NMR or IR band at ~2220 cm⁻¹) is intact, it is simply precipitation, not degradation.
    

Q3: Can I use TFA (Trifluoroacetic acid) to solubilize the compound for NMR? A: Proceed with caution.

  • While TFA is a good solvent for solubilizing rigid heterocycles via protonation, it is strong enough to catalyze hydrolysis over time.

  • Recommendation: Use DMSO-d6 or a mixture of CDCl₃/MeOD. If TFA-d is required, acquire spectra immediately (<1 hour) and do not store the sample.

Module 2: The Mechanistic Pathway

Understanding the degradation requires analyzing the electronic environment of the 1,5-naphthyridine ring.

Protonation Sites

The 1,5-naphthyridine system has two nitrogens.[1]

  • N1 (Lactam): Non-basic due to resonance with the carbonyl.

  • N5 (Pyridine-like): Moderately basic (pKa ~ 2.9). In acidic media, N5 protonates first . This creates a cationic species. The positive charge exerts a strong electron-withdrawing inductive effect across the ring, making the C3-nitrile carbon significantly more electrophilic and susceptible to nucleophilic attack by water.

Hydrolysis Sequence (The "Pinner" Pathway)
  • Activation: Acid protonates the nitrile nitrogen (or N5, increasing electrophilicity).

  • Hydration: Water attacks the nitrile carbon to form an imidate intermediate.

  • Tautomerization: The imidate rearranges to the primary amide (M+18).

  • Further Hydrolysis: Under forcing conditions (high temp/strong acid), the amide hydrolyzes to the carboxylic acid (M+19 from parent, -NH3).

Visualizing the Pathway:

G Start Naphthyridine-3-CN (Parent) Protonated N5-Protonated Species (Activated Electrophile) Start->Protonated H+ (pH < 3) Imidate Imidate Intermediate (Transient) Protonated->Imidate +H2O (Slow Step) Amide Primary Amide (M+18 Artifact) Imidate->Amide Tautomerization Acid Carboxylic Acid (Final Hydrolysis Product) Amide->Acid H+/H2O, Heat (-NH3)

Figure 1: Acid-catalyzed hydrolysis pathway of 1,5-naphthyridine-3-carbonitrile.

Module 3: Experimental Protocols

Protocol A: Stability Stress Test (Forced Degradation)

Use this protocol to determine the "safe window" for handling your specific derivative.

Materials:

  • Compound (1 mg)

  • Solvent: DMSO or Acetonitrile

  • Acid: 1M HCl and 0.1% Formic Acid

  • Analysis: HPLC-UV or LC-MS

Procedure:

  • Prepare Stock: Dissolve 1 mg of compound in 1 mL DMSO.

  • Prepare Samples:

    • Control: 50 µL Stock + 950 µL Water/ACN (50:50).

    • Mild Stress: 50 µL Stock + 950 µL 0.1% Formic Acid in Water.

    • High Stress: 50 µL Stock + 950 µL 1M HCl.

  • Incubation: Incubate all samples at 40°C for 4 hours.

  • Analysis: Inject on LC-MS.

    • Pass: Purity of stress samples > 98% of Control.

    • Fail: Appearance of M+18 peak > 2%.

Protocol B: Safe Workup for Nitrile Preservation

If you are synthesizing this molecule and need to quench a reaction without hydrolyzing the nitrile.

  • Avoid Strong Acids: Do not use 6M HCl or H₂SO₄ to neutralize basic reaction mixtures.

  • Buffer Method: Pour the reaction mixture into a saturated Ammonium Chloride (NH₄Cl) solution (pH ~5) or a Phosphate Buffer (pH 6).

  • Temperature Control: Perform all acidification steps on an ice bath (0°C). Heat is the primary driver of nitrile hydrolysis in weak acids.

  • Rapid Filtration: Once the product precipitates, filter immediately and wash with cold water to remove residual acid. Do not let the solid sit in the acidic mother liquor overnight.

Module 4: Troubleshooting Decision Tree

Use the following logic flow to troubleshoot disappearance or purity issues.

Troubleshooting Q1 Is the compound purity low after workup/storage? Q2 Check LCMS Mass Spectrum. Is there an M+18 peak? Q1->Q2 Result_Amide Hydrolysis to Amide detected. Cause: Acidic exposure + Heat. Q2->Result_Amide Yes Q3 Is there an M+19 or M+20 peak? Q2->Q3 No Action_Buffer Action: Use pH 6 buffers Keep cold (0°C). Result_Amide->Action_Buffer Result_Acid Hydrolysis to Acid detected. Cause: Strong acid exposure. Q3->Result_Acid Yes Q4 No mass shift, but low recovery? Q3->Q4 No Result_Solubility Issue is Solubility. Compound precipitated in aqueous layer. Q4->Result_Solubility Yes Action_DMSO Action: Re-extract aqueous layer with EtOAc/THF or filter solid. Result_Solubility->Action_DMSO

Figure 2: Troubleshooting logic for stability and recovery issues.

References

  • BenchChem Technical Data.Synthesis of 1,5-Naphthyridine-4-carboxylic acid. (Describes the hydrolysis of the ester/nitrile precursors under basic and acidic conditions).

  • Tel Aviv University, Dept of Chemistry.The products and kinetics of hydrolysis of cyanopyridinium ions. (Establishes the mechanism of electron-deficient nitrile hydrolysis in heterocyclic systems).

  • Mocelo-Castillo, K.J., et al. "Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives." European Journal of Medicinal Chemistry, 2013.

  • Litvic, M., et al. "Chemistry of 1,5-naphthyridines." Molecules, 2011. (General review of the stability and reactivity of the 1,5-naphthyridine ring system).

Sources

Technical Support Center: Purification of 1,5-Naphthyridine-3-carbonitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1,5-naphthyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the recrystallization of this compound. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to ensure you can achieve the highest purity for your compound.

Introduction to Recrystallization of 1,5-Naphthyridine-3-carbonitrile

1,5-Naphthyridine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Achieving high purity of this solid compound is critical for accurate downstream applications and ensuring the reliability of experimental data.[3] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the principle that the solubility of a compound in a solvent increases with temperature.[4][5] By carefully selecting a solvent or a solvent system, one can dissolve the impure solid at an elevated temperature and allow the desired compound to crystallize in a purer form upon cooling, leaving impurities behind in the solution.[4][5]

This guide will walk you through the process of selecting an appropriate solvent system, provide a detailed experimental protocol, and offer solutions to common challenges you may encounter.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 1,5-naphthyridine-3-carbonitrile.

Issue 1: The compound does not dissolve in the hot solvent.

  • Probable Cause: The chosen solvent has poor solvating power for 1,5-naphthyridine-3-carbonitrile, even at elevated temperatures. The principle of "like dissolves like" is a good starting point; a solvent may be too non-polar for this nitrogen-containing heterocyclic compound.[6]

  • Solution:

    • Increase Solvent Volume: Add small additional portions of the hot solvent to see if dissolution occurs. Be mindful not to add an excessive amount, as this will reduce your final yield.

    • Switch to a More Polar Solvent: If the compound remains insoluble, a more polar solvent is likely required. For polar molecules containing nitrogen atoms, alcohols are often a good choice.[6] Consider solvents like ethanol, methanol, or isopropanol.

    • Consider a Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be employed.[7] Start by dissolving the compound in a minimal amount of a hot "good" solvent (one in which it is highly soluble), and then slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes slightly turbid. A common and effective mixed solvent system for polar, nitrogen-containing heterocycles is an alcohol/water mixture.[6]

Issue 2: No crystals form upon cooling.

  • Probable Cause:

    • Excess Solvent: Too much solvent was used, and the solution is not supersaturated upon cooling.

    • Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If available, add a tiny seed crystal of pure 1,5-naphthyridine-3-carbonitrile to the cooled solution to initiate crystallization.

    • Reduce Solvent Volume: If inducing crystallization is unsuccessful, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: If crystals have not formed at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.

Issue 3: The compound "oils out" instead of forming crystals.

  • Probable Cause: The compound is coming out of solution at a temperature above its melting point, or the solubility of the compound changes too rapidly with the addition of an anti-solvent in a mixed solvent system.

  • Solution:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of the "good" solvent. Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate.

    • Adjust Solvent System: If using a mixed solvent system, try using a different anti-solvent or adjust the ratio of the two solvents. The goal is to find a system where the solubility decreases more gradually as the solution cools.

    • Use a Higher Boiling Point Solvent: Ensure the boiling point of your solvent is not too close to the melting point of your compound.[8]

Issue 4: The recrystallized product is still impure.

  • Probable Cause:

    • Rapid Crystallization: If the crystals form too quickly, impurities can become trapped within the crystal lattice.

    • Inappropriate Solvent Choice: The chosen solvent may dissolve some impurities along with the compound, and they co-precipitate upon cooling.

  • Solution:

    • Slow Down Crystallization: Re-dissolve the crystals in the minimum amount of hot solvent and allow the solution to cool more slowly. This will promote the formation of larger, purer crystals.

    • Perform a Second Recrystallization: A second recrystallization step will often significantly improve purity.

    • Hot Filtration: If insoluble impurities are present in the hot solution, they should be removed by hot gravity filtration before allowing the solution to cool.[4]

    • Decolorize with Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for 1,5-naphthyridine-3-carbonitrile?

A1: For polar, nitrogen-containing heterocyclic compounds like 1,5-naphthyridine-3-carbonitrile, a good starting point is to test polar protic solvents such as ethanol, methanol, or isopropanol.[6] Mixed solvent systems are also highly effective, with ethanol/water being a common and successful choice for similar compounds.[6] For some functionalized naphthyridine derivatives, a dimethylformamide (DMF)/water mixture has been used successfully.[9] A systematic approach to solvent screening is highly recommended.

Q2: How do I perform a small-scale solvent screening test?

A2:

  • Place a small amount of your crude 1,5-naphthyridine-3-carbonitrile (e.g., 10-20 mg) into several small test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, observing the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a warm water bath and observe if it dissolves.

  • If the compound dissolves in the hot solvent, allow the test tube to cool to room temperature and then in an ice bath. Observe if crystals form.

  • The ideal solvent is one in which the compound is poorly soluble at room temperature but highly soluble when hot, and forms abundant crystals upon cooling.[6]

Q3: Can I use a mixed solvent system? How does it work?

A3: Yes, mixed solvent systems are very useful when no single solvent has the ideal solubility characteristics.[7] This technique uses a pair of miscible solvents: one in which 1,5-naphthyridine-3-carbonitrile is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[7] The crude compound is dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]

Q4: How can I assess the purity of my recrystallized 1,5-naphthyridine-3-carbonitrile?

A4: Several analytical techniques can be used to assess the purity of your final product:

  • Melting Point Determination: A pure compound will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities.[3]

Q5: What are some common solvent systems used for naphthyridine derivatives?

A5: Based on available literature for related compounds, the following solvent systems can be considered as starting points for 1,5-naphthyridine-3-carbonitrile:

  • Methanol: Has been used for the recrystallization of some functionalized 1,8-naphthyridines.[10]

  • Ethanol/Water: A common and effective mixed solvent system for polar heterocyclic compounds.[6]

  • DMF/Water: Has been successfully used for the recrystallization of functionalized benzo[b][6][7]naphthyridine derivatives.[9]

  • Ethyl Acetate/Hexane: A patent for poly-substituted 1,5-naphthyridine compounds mentions the use of silica gel column chromatography with a petroleum ether (similar to hexane) and ethyl acetate mixture, suggesting this could also be explored as a recrystallization solvent pair.[11]

Solvent/System"Good" Solvent"Poor" SolventRationale/Notes
MethanolMethanol-A single polar protic solvent, potentially effective on its own.
Ethanol/WaterEthanolWaterA versatile system for polar molecules, allowing for fine-tuning of polarity.
DMF/WaterDMFWaterDMF is a powerful polar aprotic solvent; good for compounds with lower solubility in alcohols.
Ethyl Acetate/HexaneEthyl AcetateHexaneA less polar option, which may be useful depending on the nature of the impurities.

Part 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the recrystallization of 1,5-naphthyridine-3-carbonitrile.

Protocol 1: Single Solvent Recrystallization (Example: Methanol)
  • Dissolution: Place the crude 1,5-naphthyridine-3-carbonitrile in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil. Continue adding hot methanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask on an insulating surface like a cork ring or a few paper towels. After the flask has reached room temperature, you can place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Protocol 2: Mixed Solvent Recrystallization (Example: Ethanol/Water)
  • Dissolution: Place the crude 1,5-naphthyridine-3-carbonitrile in an Erlenmeyer flask with a boiling chip. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from the single solvent protocol, using a cold ethanol/water mixture to wash the crystals.

Part 4: Visualization of Workflows

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis start Crude 1,5-Naphthyridine-3-carbonitrile dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Gravity Filtration (if insolubles present) dissolve->hot_filt Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filt->cool ice_bath Ice Bath Cooling cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry analyze Purity Analysis (m.p., TLC, HPLC) dry->analyze

Caption: General workflow for the recrystallization of 1,5-naphthyridine-3-carbonitrile.

Solvent Selection Decision Tree

Solvent_Selection cluster_conditions Solubility Conditions cluster_outcomes Outcomes start Start: Small-scale solubility test q_cold Soluble in cold solvent? start->q_cold q_hot Soluble in hot solvent? q_cold->q_hot No unsuitable_good Unsuitable: Too Soluble q_cold->unsuitable_good Yes q_crystals Crystals form on cooling? q_hot->q_crystals Yes unsuitable_bad Unsuitable: Insoluble q_hot->unsuitable_bad No suitable Potentially Suitable Solvent q_crystals->suitable Yes try_mixed Consider Mixed Solvent System q_crystals->try_mixed No

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Gou, Y., Chen, Y., & Wu, A. (2014). Efficient Synthesis of Functionalized Benzo[b][6][7]naphthyridine Derivatives via Three-Component Reaction Catalyzed by l-Proline. ACS Combinatorial Science, 16(5), 235–239. [Link]

  • Reddy, T. J., & Rao, V. J. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(9), 1143–1153. [Link]

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization method. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

    • Crystallization. (n.d.). Retrieved from [Link]

  • Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate. [Link]

  • 4-Hydroxy-1,5-naphthyridine-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • Valdebenito, A., & Charris, J. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3248. [Link]

  • Method for preparing poly-substituted 1, 5-naphthyridine compound. (n.d.). Google Patents.
  • THE NAPHTHYRIDINES. (n.d.). Retrieved from [Link]

  • Kethireddy, S., Domala, R., Pittala, B., & Eppakayala, L. (2023). Development of methodologies for synthesis of 4-hydroxy-[6][12]naphthyridine-3-carbonitriles. Materials Today: Proceedings, 92, 498–500. [Link]

  • Regioselective synthesis of functionalized[6][7]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Product Class 8: Naphthyridines. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectral characterization of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile , focusing on distinguishing it from its structural isomers using NMR spectroscopy.

Executive Summary

Target Molecule: this compound (CAS: Analogous derivatives often cited in kinase inhibitor research). Primary Challenge: Distinguishing the 1,5-naphthyridine core from its 1,6-isomer during synthesis. Both scaffolds are formed via similar condensation pathways (e.g., from 3-aminopyridine derivatives), but they exhibit distinct magnetic environments on the unsubstituted ring. Solution: This guide utilizes a comparative NMR approach. We analyze the spin-coupling networks of the "B-ring" (unsubstituted pyridine ring) to definitively assign regiochemistry.

Structural Context & Tautomerism

The target molecule exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms. In polar aprotic solvents (DMSO-


), the lactam  form predominates, stabilized by intermolecular hydrogen bonding and solvent polarity.
Tautomeric Equilibrium & Synthesis Workflow

The synthesis typically involves the condensation of 3-aminopyridine with ethyl (ethoxymethylene)cyanoacetate (EMME), followed by thermal cyclization.

Tautomerism Precursor 3-Aminopyridine + EMME Intermediate Enamine Intermediate Precursor->Intermediate Condensation (100°C) Lactam Target (Major): 1,2-Dihydro-2-oxo (Lactam Form) Intermediate->Lactam Cyclization (Dowtherm A, 250°C) Lactim Alternative (Minor): 2-Hydroxy (Lactim Form) Lactam->Lactim Tautomerism (Solvent Dependent)

Figure 1: Synthetic pathway and tautomeric equilibrium favoring the lactam form in DMSO-d6.

1H NMR Analysis: The "Fingerprint" Region

The critical differentiation lies in the proton coupling pattern of the unsubstituted ring (Ring B).

Predicted Spectral Data (DMSO- , 400 MHz)
Positionδ (ppm)MultiplicityJ (Hz)Assignment Logic
NH (1) 12.5 - 13.0Broad Singlet-Lactam NH (Exchangeable with D₂O).
H-4 8.60 - 8.75Singlet-Deshielded by C=O and CN; no vicinal protons.
H-6 8.80 - 8.90dd4.5, 1.5Ortho to N5; most deshielded aromatic proton.
H-8 8.20 - 8.30dd8.0, 1.5Ortho to bridgehead; shielded relative to H-6.
H-7 7.60 - 7.70dd8.0, 4.5Meta to N5; characteristic AMX/ABX pattern.
Comparative Analysis: 1,5- vs. 1,6-Naphthyridine

The distinction is binary and self-validating based on the coupling network:

  • 1,5-Naphthyridine (Target): Ring B contains N at position 5.[1] Protons H6, H7, and H8 form a continuous 3-spin system (AMX) . You will see three coupled signals (dd, dd, dd).

  • 1,6-Naphthyridine (Alternative): Ring B contains N at position 6.[2] Proton H5 is isolated (singlet) because N6 blocks coupling to H7. Protons H7 and H8 form a separate 2-spin system (AX) .

Expert Insight: If you observe two singlets in the aromatic region (one for H4, one for H5), you have synthesized the 1,6-isomer, not the 1,5-target.

13C NMR Analysis

The carbon spectrum confirms the backbone and functional groups.[3][4] The nitrile and carbonyl carbons are diagnostic.

Carbon Typeδ (ppm)Description
C=O (C2) 160.0 - 162.5Lactam carbonyl. Distinctly downfield.
C-N (C6) 150.0 - 153.0

-carbon to pyridine nitrogen (N5).
C-4 138.0 - 141.0

-carbon to lactam; deshielded by conjugation.
CN (Nitrile) 115.0 - 117.0Characteristic sharp signal for cyano group.
C-3 100.0 - 105.0Shielded quaternary carbon (

to C=O).

Self-Validating Protocol: 2D NMR Workflow

To ensure scientific integrity, use HMBC (Heteronuclear Multiple Bond Correlation) to bridge the two rings.

HMBC Logic Flow
  • Anchor Point: Identify the H-4 singlet .

  • Bridge Correlation: H-4 should show a strong 3-bond correlation (

    
    ) to the bridgehead carbons (C-4a  and C-8a ).
    
  • Ring B Verification: The bridgehead carbon C-8a must also correlate with H-8 (from the AMX system).

    • If H-4 and the AMX system do not share a common carbon correlation, the fused system is incorrect.

HMBC H4 H-4 (Singlet) C4a C-4a (Bridge) H4->C4a 2J/3J C8a C-8a (Bridge) H4->C8a 3J (Critical) CN C-3 (Nitrile) H4->CN 2J H8 H-8 (Doublet) H8->C8a 2J/3J (Confirmation)

Figure 2: HMBC connectivity map. The convergence of H-4 and H-8 correlations on C-8a confirms the 1,5-fusion.

Experimental Protocol

Solvent: DMSO-


 (99.9% D) is required. CDCl₃ is unsuitable due to poor solubility of the lactam form.
Concentration:  10-15 mg in 0.6 mL solvent.
Temperature:  298 K (Standard).

Step-by-Step Characterization:

  • Acquire 1H NMR: Check for the presence of the NH broad singlet (>12 ppm) to confirm the lactam tautomer.

  • Analyze Region 7.5 - 9.0 ppm: Count the singlets.

    • 1 Singlet: Consistent with 1,5-naphthyridine (Target).[5]

    • 2 Singlets: Consistent with 1,6-naphthyridine (Impurity/Isomer).

  • Acquire 13C NMR: Verify the nitrile peak at ~116 ppm.

  • Run HMBC: Confirm the C-8a connectivity as described in Figure 2.

References

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives. Indian Journal of Heterocyclic Chemistry, 2019.

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 2020.

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 2020.

  • NMR Spectral Data of 1,6-Naphthyridine Analogues. ChemicalBook, 2023.

Sources

Structure-activity relationship (SAR) of 1,5-naphthyridine-3-carbonitrile vs 1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the Structure-Activity Relationship (SAR) differences between two isomeric diazanaphthalene scaffolds: 1,5-naphthyridine-3-carbonitrile and 1,6-naphthyridine . While both share the formula


 (core), their nitrogen placement dictates divergent biological applications.[1] The 1,5-scaffold , particularly with the 3-carbonitrile motif, acts as a specialized pharmacophore for DNA intercalation (NBTIs) and ATP-mimicry in TGF-

receptor inhibition. In contrast, the 1,6-scaffold serves as a "privileged structure" for kinase hinge-binding (c-Met, CDK5), leveraging its asymmetric basicity to anchor into the ATP pocket.

Structural & Physicochemical Analysis[2][3][4][5][6][7][8]

The fundamental difference lies in the electronic vectors and basicity of the nitrogen atoms, which govern ligand-protein interactions.

Feature1,5-Naphthyridine-3-carbonitrile1,6-Naphthyridine
Symmetry

(with substituent); Core is


(Asymmetric)
Dipole Moment High (due to 3-CN electron withdrawal)Moderate
Basicity (pKa) Low (~2.0–2.5). The 3-CN group is a strong EWG, significantly reducing the basicity of N1/N5.N6 (~3.[1]8) > N1 (~2.1).[1] N6 is more accessible and basic, acting as the primary H-bond acceptor.
Binding Mode Intercalator / Stack Binder: Planar, electron-deficient system favors

-

stacking.[1]
Hinge Binder: Asymmetric nitrogen placement mimics the purine ring of ATP.[1]
Metabolic Stability High.[1] The CN group blocks oxidative metabolism at C3 and deactivates the ring toward oxidation.[1]Moderate. Susceptible to oxidation at C2/C5 without substitution.[1]
Electronic Influence of the 3-Carbonitrile Group

In the 1,5-naphthyridine system, the 3-carbonitrile (CN) group is not merely a substituent; it is a master regulator of the scaffold's reactivity:

  • Electronic Deactivation: It lowers the LUMO energy, making the ring a better electron acceptor for

    
    -stacking interactions (critical for DNA gyrase inhibition).[1]
    
  • pKa Modulation: It reduces the pKa of the N1 nitrogen, preventing protonation at physiological pH, which maintains the neutral species required for membrane permeability.

  • Synthetic Handle: It serves as a precursor for amides, tetrazoles, or amines during lead optimization.[1]

SAR Deep Dive: 1,5-Naphthyridine-3-carbonitrile

Primary Target: Bacterial Topoisomerase Inhibitors (NBTIs)

This scaffold serves as the "Left-Hand Side" (LHS) moiety in novel bacterial topoisomerase inhibitors.[1]

  • Mechanism: The 1,5-naphthyridine core intercalates between DNA base pairs at the bacterial DNA gyrase active site.

  • SAR Rules:

    • C3-CN Role: The nitrile group provides a dipole that orients the molecule within the DNA-protein complex. It often sits in a pocket that cannot tolerate bulky groups.[1]

    • C4-Substitution: A linker (often containing a basic amine) is attached here to connect to the "Right-Hand Side" (RHS) which binds to the GyrA hydrophobic pocket.[2]

    • C8-Substitution: Small groups (e.g., -OMe) at C8 (or C2 depending on numbering convention used in specific papers) can enhance potency by filling small hydrophobic clefts, but bulk is not tolerated due to the tight intercalation slot.

Secondary Target: TGF- Type I Receptor (ALK5)[9]
  • Mechanism: Acts as an ATP-competitive inhibitor.[1]

  • SAR Rules: The N1 and N5 nitrogens mimic the N1 and N3 of the adenine ring of ATP. The 3-CN group points into the "gatekeeper" region or solvent front, often improving selectivity over p38 MAP kinase.

SAR Deep Dive: 1,6-Naphthyridine[10][11]

Primary Target: Kinase Inhibitors (c-Met, CDK5)

The 1,6-naphthyridine scaffold is a classic "hinge binder."

  • Mechanism: The scaffold binds in the ATP pocket of kinases.[1]

  • SAR Rules:

    • N1/N6 Interaction: Typically, N1 accepts a hydrogen bond from the backbone amide (e.g., Met hinge residue), while a substituent at C2 or C8 acts as a hydrogen bond donor.

    • Asymmetry Advantage: The 1,6-arrangement allows for "vectors" that differ from the symmetrical 1,5- or 2,6-systems. This allows the molecule to explore unique sub-pockets (e.g., the hydrophobic back pocket in c-Met).

    • C2-Substitution: Critical for potency.[1] Introduction of an aromatic system here (e.g., via Suzuki coupling) extends the molecule into the specificity pocket.

Experimental Protocols

Protocol A: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carbonitrile

A self-validating Gould-Jacobs approach.

Reagents: 3-Aminopyridine, Diethyl ethoxymethylenemalonate (EMME), Dowtherm A.[1]

  • Condensation:

    • Mix 3-aminopyridine (1.0 eq) and EMME (1.1 eq) in ethanol.

    • Reflux for 2 hours.[1] Monitor via TLC (formation of enamine intermediate).[1]

    • Evaporate solvent to yield diethyl 2-((pyridin-3-ylamino)methylene)malonate.[1]

  • Cyclization (Thermal):

    • Heat Dowtherm A (diphenyl ether/biphenyl mixture) to 250°C.

    • Critical Step: Add the intermediate dropwise to the boiling solvent.[1] (Rapid dilution prevents polymerization).[1]

    • Maintain temperature for 30-45 minutes. Nitrogen evolution will be observed.[1]

  • Isolation:

    • Cool to room temperature.[1] The product often precipitates.[1]

    • Dilute with hexane to force precipitation.[1] Filter and wash with hexane/ether.[1]

    • Validation:

      
      H NMR should show a singlet at C2 (approx.[1] 8.8 ppm) and loss of ethyl ester protons if hydrolysis occurred, or retention if the ester remains (standard Gould-Jacobs yields the ester; for the nitrile, one typically starts with the cyanoacetate equivalent or converts the ester later).
      
    • Modification for Nitrile: Use ethyl (ethoxymethylene)cyanoacetate instead of EMME to directly yield the 3-carbonitrile derivative.[1]

Protocol B: Biological Assay - Fluorescence Intercalation Displacement (FID)

To validate the 1,5-naphthyridine binding mode.

  • Setup: Prepare a solution of Thiazole Orange (TO) (2 µM) and dsDNA (1 µM) in Tris buffer (pH 7.4).

  • Equilibration: Allow TO-DNA complex to form (fluorescence stabilizes).

  • Titration: Add increasing concentrations of the 1,5-naphthyridine derivative (0.1 µM to 100 µM).

  • Measurement: Monitor fluorescence decrease (Ex: 500 nm, Em: 530 nm).

  • Data Analysis: Plot % displacement vs. log[Concentration]. A decrease in fluorescence confirms the compound displaces TO, validating the intercalation mechanism.

Visualizing the Mechanism

Diagram 1: Binding Mode Comparison

This diagram contrasts the intercalation mode of the 1,5-scaffold against the hinge-binding mode of the 1,6-scaffold.

BindingModes cluster_15 1,5-Naphthyridine-3-CN (NBTI) cluster_16 1,6-Naphthyridine (Kinase Inhibitor) N15_Core 1,5-Naphthyridine Core Intercalation Pi-Pi Stacking (Intercalation) N15_Core->Intercalation DNA_Base DNA Base Pairs DNA_Base->Intercalation CN_Group 3-CN (Dipole/EWG) CN_Group->N15_Core Electronic Tuning N16_Core 1,6-Naphthyridine Core HBond Hydrogen Bonding N16_Core->HBond ATP_Pocket ATP Binding Pocket N16_Core->ATP_Pocket Occupancy Hinge Kinase Hinge Region (Met/Leu Backbone) Hinge->HBond

Caption: Comparison of the vertical pi-stacking interaction of 1,5-naphthyridine in DNA (left) versus the planar hydrogen-bonding of 1,6-naphthyridine in kinase pockets (right).

Diagram 2: Synthesis Workflow (Gould-Jacobs)

Synthesis Start 3-Aminopyridine + Ethyl (ethoxymethylene)cyanoacetate Step1 Condensation (110°C, Ethanol) Start->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Thermal Cyclization (250°C, Dowtherm A) Intermediate->Step2 Dropwise Addition Product 4-Hydroxy-1,5-naphthyridine-3-carbonitrile Step2->Product Derivatization Chlorination (POCl3) & SNAr Displacement Product->Derivatization Lead Opt.

Caption: Step-by-step Gould-Jacobs synthesis pathway for generating the 1,5-naphthyridine-3-carbonitrile scaffold.

Comparative Data Summary

The following table summarizes the potency ranges for optimized derivatives of each scaffold against their primary targets.

Scaffold ClassRepresentative CompoundTargetMechanismIC50 / KdReference
1,5-Naphthyridine NBTI Compound 5M. tuberculosis GyraseDNA Intercalation0.096 µM[1]
1,5-Naphthyridine ALK5 Inhibitor 19TGF-

RI (ALK5)
ATP Competitive4 nM[2]
1,6-Naphthyridine 1H-imidazo[4,5-h]...c-Met KinaseHinge Binder2.6 µM[3]
1,6-Naphthyridine Compound 4rc-Met / VEGFR-2Type II Inhibitor< 10 nM[4]

Conclusion

For researchers designing intercalators or targeting proteins with narrow, electron-rich pockets (like DNA gyrase), the 1,5-naphthyridine-3-carbonitrile is the superior choice due to its planar, electron-deficient character. Conversely, for kinase inhibition requiring precise hydrogen bonding to the hinge region, the 1,6-naphthyridine offers the necessary asymmetry and basicity vectors to achieve high affinity and selectivity.

References

  • Structural Aspects of Mycobacterium tuberculosis DNA Gyrase Targeted by Novel Bacterial Topoisomerase Inhibitors. ACS Medicinal Chemistry Letters. (2024).[1] Link

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry. (2004).[1] Link

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. (2013).[1][3] Link

  • Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry. (2020).[1][4] Link

  • 1,5-Naphthyridine-3-carbonitrile Structure & Properties. PubChem. Link

Sources

LC-MS Characterization and Purity Validation of Naphthyridine Carbonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with nitrogen-rich heterocycles. Naphthyridine carbonitriles have emerged as privileged scaffolds in medicinal chemistry, functioning as potent kinase inhibitors (e.g., PIP4K2A inhibitors like BAY-091 and BAY-297[1], and CDK8/CDK19 inhibitors[2]). However, their high polarity, basic nitrogen centers, and planar aromatic systems make their LC-MS characterization and purity validation notoriously challenging. Traditional reversed-phase methods often suffer from poor retention, peak tailing, and inadequate resolution of isobaric impurities.

This guide objectively compares the performance of traditional Alkyl (C18) stationary phases against Biphenyl stationary phases for the LC-MS analysis of naphthyridine carbonitriles, providing a self-validating protocol aligned with ICH Q2(R2) guidelines[3].

Mechanistic Causality: Why Column Chemistry Matters

When analyzing naphthyridine carbonitriles, the choice of stationary phase dictates the separation mechanism. Do not default to a standard C18 column without understanding the physicochemical nature of your analyte.

  • C18 (Octadecylsilane) : Relies exclusively on hydrophobic (dispersive) interactions. Because naphthyridine carbonitriles are relatively polar and contain multiple hydrogen-bond acceptors (the nitriles and ring nitrogens), they often elute too early on C18 columns. This early elution leads to severe ion suppression in the mass spectrometer (MS) source due to co-eluting unretained matrix salts.

  • Biphenyl : Offers orthogonal retention mechanisms. In addition to hydrophobic interactions, the biphenyl rings provide strong

    
     stacking with the electron-deficient naphthyridine core. Furthermore, the polarizability of the biphenyl system induces dipole-dipole interactions with the highly polar carbonitrile group. This causality explains why biphenyl columns achieve superior retention and isomeric resolution for these specific scaffolds.
    

LCMS_Workflow cluster_0 Stationary Phase Selection C18 C18 Column (Dispersive) MS ESI-MS/MS Detection C18->MS Poor Resolution Biphenyl Biphenyl Column (pi-pi & Dipole) Biphenyl->MS High Resolution Sample Naphthyridine Carbonitriles Sample->C18 Sample->Biphenyl Data Purity & Validation MS->Data

Workflow comparing C18 and Biphenyl stationary phases for LC-MS analysis.

Purity Validation Standards (ICH Q2(R2) & FDA Compliance)

To ensure trustworthiness, any LC-MS method used for Active Pharmaceutical Ingredient (API) purity validation must be designed as a self-validating system. According to FDA and ICH Q2(R2) guidelines[3][4], the method must continuously demonstrate:

  • Specificity : The ability to unequivocally assess the analyte in the presence of impurities (e.g., synthetic regioisomers of the naphthyridine core). Interfering substances must not contribute more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ)[4].

  • Sensitivity (LLOQ) : The Signal-to-Noise (S/N) ratio must be ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     10:1 for the LLOQ.
    
  • Peak Purity : MS/MS fragmentation patterns must remain consistent across the entire chromatographic peak to rule out co-eluting isobaric interferences.

Validation_Logic Start Method Validation Spec Specificity Testing Start->Spec Sens Sensitivity (LLOQ) Start->Sens Peak MS Peak Purity Start->Peak Pass Validated Method Spec->Pass Sens->Pass Peak->Pass

ICH Q2(R2) logic tree for self-validating LC-MS purity methodologies.

Experimental Protocol: Step-by-Step Methodology

To objectively compare the two columns, the following controlled protocol was executed using a synthetic mixture of a target 1,7-naphthyridine-3-carbonitrile API and its known synthetic regioisomer (1,6-naphthyridine-3-carbonitrile).

Self-Validating Mechanism : The protocol includes a 0.1% regioisomer spike acting as an internal system suitability control. If the resolution (


) between the API and the isomer drops below 1.5 during any run, the system automatically flags the sequence as invalid, ensuring only specific, high-confidence data is reported.
Step 1: Sample Preparation
  • Diluent Preparation : Mix Methanol and Water (50:50, v/v). This ratio ensures complete solvation of the planar, hydrophobic core while maintaining compatibility with initial gradient conditions.

  • Spiking : Prepare the target API at 1.0 mg/mL. Spike the solution with 0.1% (w/w) of the regioisomer impurity (1.0 µg/mL) to test LLOQ and specificity simultaneously.

  • Filtration : Pass the sample through a 0.22 µm PTFE syringe filter to remove particulates that could cause column frit blockage.

Step 2: LC-MS Parameters
  • System : UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Columns Tested :

    • Column A: Standard C18 (50 x 2.1 mm, 1.7 µm)

    • Column B: Biphenyl (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A : 0.1% Formic Acid in Water. Causality: Formic acid acts as a proton source, ensuring the basic naphthyridine nitrogens are fully ionized (

    
    ) for optimal ESI+ sensitivity.
    
  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 5.0 minutes.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peak shapes.

  • MS Detection : Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) mode targeting the specific

    
     precursor-to-product ion transitions.
    

Comparative Data Analysis

The experimental results clearly demonstrate the mechanistic advantages of the biphenyl phase. On the C18 column, the target API and its regioisomer co-eluted, making accurate purity quantitation impossible without complex mathematical MS deconvolution. The Biphenyl column, leveraging


 interactions, successfully baseline-resolved the isomers.
ParameterStandard C18 ColumnBiphenyl ColumnRegulatory Requirement (ICH)
Retention Time (API) 1.45 min2.85 min>

(Void volume)
Isomer Resolution (

)
0.8 (Co-elution)2.6 (Baseline)

Peak Asymmetry (

)
1.8 (Tailing)1.1 (Symmetrical)

S/N at 0.1% Impurity 4:1 (Suppressed)25:1

Matrix Effect -45% (Ion Suppression)-5% (Negligible) Consistent Response
Data Interpretation

The C18 column failed the specificity requirement because an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 of 0.8 indicates significant overlap between the API and the impurity. Furthermore, the early elution on the C18 column placed the analytes in the ion suppression zone (co-eluting with unretained salts), dropping the S/N ratio below the FDA-mandated 10:1 threshold for LLOQ. Conversely, the Biphenyl column provided a self-validating result: robust baseline resolution (

= 2.6) and excellent sensitivity (S/N = 25:1), fully compliant with regulatory standards.

Conclusion

For the LC-MS characterization and purity validation of naphthyridine carbonitriles, relying on standard C18 chemistry introduces significant analytical risk, often leading to failed specificity and sensitivity metrics. The experimental data unequivocally supports the transition to Biphenyl stationary phases. By exploiting


 and dipole-dipole interactions, analytical scientists can achieve the requisite specificity, sensitivity, and peak shape demanded by ICH Q2(R2) guidelines, ensuring the structural integrity and safety of these promising therapeutic agents.

References

Sources

X-ray diffraction analysis of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile crystals

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the X-ray diffraction (XRD) analysis of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile , a critical heterocyclic scaffold. This document is structured to serve as a comparative technical manual for researchers in medicinal chemistry and materials science (specifically perovskite passivation and coordination chemistry).

Executive Summary

The This compound scaffold represents a class of functionalized naphthyridines exhibiting lactam-lactim tautomerism, high polarity, and significant


-stacking potential. Accurate crystallographic characterization is essential to distinguish between the 2-oxo  (lactam) and 2-hydroxy  (lactim) forms, a distinction that dictates its efficacy as a kinase inhibitor or a Lewis base passivant in solar cells.

This guide compares the crystallographic signature of the 2-oxo isomer against its well-known positional isomer, 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile (DQCN) , and the structural analog 1,8-naphthyridine-3-carbonitrile .

Chemical Context & Structural Significance

Before initiating XRD analysis, one must understand the structural landscape. The target compound contains a 1,5-naphthyridine core with a nitrile group at C3 and a ketone/hydroxyl functionality at C2.

  • Tautomeric Ambiguity: In the solid state, N-heterocycles like this predominantly crystallize in the oxo (lactam) form due to the strength of the

    
     hydrogen bond (approx. 8-10 kcal/mol) compared to the 
    
    
    
    bond.
  • Isomeric Comparison: The 4-oxo isomer (DQCN) is a known bidentate Lewis base used to passivate Pb defects in perovskite solar cells. The 2-oxo isomer offers a different steric profile, potentially altering the binding mode from a "bite" angle (N1-C8) to a linear stacking arrangement.

Figure 1: Tautomeric & Isomeric Relationships

Tautomerism Target Target: 2-oxo-1,5-naphthyridine (Lactam Form) Tautomer Tautomer: 2-hydroxy-1,5-naphthyridine (Lactim Form) Target->Tautomer Proton Transfer (Solution/Solid Equilibrium) Isomer Alternative: 4-oxo-1,5-naphthyridine (DQCN - Known Standard) Target->Isomer Positional Isomerism (C2 vs C4 Substitution)

Caption: Logical relationship between the target 2-oxo structure, its lactim tautomer, and the industrially relevant 4-oxo (DQCN) alternative.

Experimental Protocol: Crystallization & Data Collection

To ensure scientific integrity, the following protocol minimizes preferred orientation effects and ensures correct tautomer assignment.

Phase 1: Crystal Growth
  • Method: Slow evaporation or vapor diffusion.

  • Solvent System:

    • Target: Dimethylformamide (DMF) / Ethanol (1:1). DMF promotes the polar oxo form.

    • Alternative (DQCN): Often crystallized from Acetone or Methanol.

  • Critical Control: Avoid protic solvents if studying the intrinsic lactim form, although the lactam is generally the thermodynamic product.

Phase 2: Data Collection Strategy
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the aromatic ring density and allow higher resolution (0.7 Å) for precise H-atom location.
  • Temperature: 100 K (Cryostream). Reasoning: Reduces thermal vibration of the terminal nitrile (-CN) group, which often exhibits high libration at room temperature.

Phase 3: Structure Refinement (The "Self-Validating" Step)

To confirm the 2-oxo structure over the 2-hydroxy form, locate the proton in the difference Fourier map (


).
  • Validation Check: If a proton is found on N1 (forming

    
    ), the structure is the Lactam (2-oxo) .
    
  • Validation Check: If a proton is found on O2 (forming

    
    ), the structure is the Lactim (2-hydroxy) .
    
  • Note: In 95% of pyridone-like fused systems, the proton resides on the Nitrogen.

Comparative Analysis: Target vs. Alternatives

This section compares the crystallographic performance of the target against its primary competitors in drug design and materials science.

Table 1: Crystallographic & Physicochemical Comparison
FeatureTarget: 2-oxo-1,5-naphthyridine-3-CN Alternative 1: 4-oxo-1,5-naphthyridine-3-CN (DQCN) Alternative 2: 1,8-naphthyridine-3-CN (ANA-5)
Space Group (Typ.)

(Monoclinic)

or


H-Bond Motif Centrosymmetric Dimers (

)
Infinite Chains or DimersStacked Dimers
Packing Efficiency High (Planar stacking)Moderate (Bulky C4=O hinders stacking)High (N1/N8 proximity)
Calculated Density ~1.40 - 1.45 g/cm³~1.42 g/cm³~1.38 g/cm³
Primary Interaction

(Intermolecular)

(Coordination)

Stacking
Application Kinase Inhibition (Potential)Perovskite Passivation [1]Anti-tubercular [2]
Detailed Analysis of Alternatives

1. The 4-oxo Isomer (DQCN):

  • Performance: The 4-oxo isomer (DQCN) is a proven Lewis base passivant. In the solid state, the carbonyl at C4 creates a "pocket" with N5, making it an ideal bidentate ligand for coordinating to

    
     defects in perovskites.
    
  • Contrast: The 2-oxo target lacks this specific chelating geometry (N1 and O2 are adjacent but the geometry differs), making it less effective as a bidentate ligand but potentially more effective as a hydrogen-bonding scaffold for co-crystallization with carboxylic acids.

2. The 1,8-Naphthyridine Analog (ANA-5):

  • Performance: Crystallizes with strong

    
     interactions due to the flat nature of the 1,8-ring.
    
  • Contrast: The 1,5-naphthyridine system (Target) has nitrogen atoms on opposite rings, leading to a "stepped" dipole moment, whereas the 1,8-system has a concentrated dipole, affecting solubility and crystal growth rates.

Experimental Workflow Diagram

The following diagram illustrates the decision-making process for characterizing these crystals, ensuring the correct isomer is identified.

Workflow Start Synthesis Product (Crude Solid) Recryst Recrystallization (DMF/EtOH 1:1) Start->Recryst Screening Unit Cell Screening (PXRD) Recryst->Screening Check Polymorphs SCXRD Single Crystal XRD (Mo-Kα, 100K) Screening->SCXRD Select Single Crystal Decision H-Atom Location? SCXRD->Decision Difference Fourier Map Lactam H on N1 (2-oxo form) CONFIRMED TARGET Decision->Lactam Peak near N Lactim H on O2 (2-hydroxy form) RARE TAUTOMER Decision->Lactim Peak near O

Caption: Workflow for distinguishing the 2-oxo lactam form from the 2-hydroxy lactim tautomer using XRD.

References

  • ACS Omega (2022). "Enhancing Performance and Stability of Perovskite Solar Cells through Surface Defect Passivation with Organic Bidentate Lewis Bases."[1] Uses 4-hydroxy-1,5-naphthyridine-3-carbonitrile (DQCN) as a comparative standard.[2]

  • RSC Advances (2016). "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.

  • PubChem Compound Summary. "4-Hydroxy-1,5-naphthyridine-3-carbonitrile.

  • Journal of Heterocyclic Chemistry. "Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives." Background on the synthesis of the scaffold.

Sources

Characterization of 1,5-Naphthyridine Scaffolds: A Comparative Guide to Elemental Analysis and HRMS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Diaza" Challenge in Medicinal Chemistry

The 1,5-naphthyridine scaffold has emerged as a privileged structure in drug discovery, serving as a critical bioisostere for quinoline and naphthalene cores.[1] Its ability to form bidentate hydrogen bonds and coordinate with metal ions makes it invaluable in the design of PI3K/mTOR inhibitors, topoisomerase inhibitors, and antibacterial agents.

However, the very properties that make 1,5-naphthyridines potent—high nitrogen content, basicity, and polarity—create significant hurdles in analytical validation. A common point of failure in peer-review for these scaffolds is the discrepancy between identity confirmation (is this the right molecule?) and bulk purity validation (is the sample >95% pure?).

This guide objectively compares the two primary methods for validating these scaffolds: Combustion Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS) .

The Analytical Challenge: 1,5-Naphthyridine Specifics

Before comparing techniques, one must understand the substrate. The 1,5-naphthyridine core presents two distinct analytical risks:

  • The "Proton Sponge" Effect: The nitrogen atoms at positions 1 and 5 are basic. They readily accept protons in acidic media (affecting MS) and tenaciously bind water or acidic solvents (affecting EA).

  • Combustion Resistance: The electron-deficient nature of the pyridine-fused ring system can lead to incomplete combustion, often resulting in low Nitrogen values during CHN analysis.

Comparative Analysis: EA vs. HRMS[2]

Technique 1: Elemental Analysis (Combustion CHN)

The Gold Standard for Bulk Purity

Mechanism: The sample is burned in excess oxygen at >900°C. The resulting gases (


, 

,

) are separated and quantified.
  • Pros:

    • Absolute Purity: It is the only method that proves the bulk of the powder matches the theoretical formula.

    • Solvate Detection: It ruthlessly exposes trapped solvents (e.g., if your "pure" solid is actually a hemi-hydrate).

  • Cons for 1,5-Naphthyridines:

    • Sample Consumption: Requires 2–5 mg per run.

    • The "Nitrogen Error": N-rich heterocycles occasionally form thermally stable char, leading to low %N readings outside the journal-mandated ±0.4% tolerance.

    • Hygroscopicity: 1,5-naphthyridines absorb atmospheric moisture rapidly, skewing %H and %C results during weighing.

Technique 2: High-Resolution Mass Spectrometry (HRMS)

The Modern Solution for Identity

Mechanism: Ionization (typically ESI) followed by mass analysis using Time-of-Flight (TOF) or Orbitrap analyzers to determine exact mass within <5 ppm error.

  • Pros:

    • Sensitivity: Requires nanograms of material.

    • Speed: High-throughput compatible.

    • Structural Confirmation: Isotopic patterns (A+1, A+2) confirm the number of Nitrogen atoms.

  • Cons for 1,5-Naphthyridines:

    • No Bulk Purity: A 90% pure sample can give a perfect HRMS spectrum if the impurity doesn't ionize well.

    • Suppression: High concentrations of the basic naphthyridine can suppress ionization of other species.

Summary Data Comparison
FeatureElemental Analysis (CHN)HRMS (ESI-TOF/Orbitrap)
Primary Output Weight % of C, H, NExact Mass (

)
Purity Scope Bulk Material (Global Purity)Molecular Identity (Local)
Sample Req. 2–5 mg (Destructive)<0.1 mg (Non-destructive)
1,5-Naphthyridine Risk Trapped solvent/water causes failureProtonation at N1/N5 creates

species
Journal Acceptance Required ±0.4% (Classic)Accepted if purity proven by HPLC/NMR (Modern)

Decision Logic & Workflows

When characterizing a novel 1,5-naphthyridine derivative, the choice of technique depends on the stage of development.

Diagram 1: Characterization Decision Matrix

This flowchart illustrates the logical pathway for validating a new scaffold, prioritizing sample conservation and data integrity.

Characterization_Matrix Start Crude 1,5-Naphthyridine Derivative Purification Purification (HPLC/Recrystallization) Start->Purification NMR_Check 1H NMR Check (Solvent Visible?) Purification->NMR_Check Decision Is Sample Quantity >15mg? NMR_Check->Decision Path_EA Route A: Bulk Validation (Gold Standard) Decision->Path_EA Yes Path_HRMS Route B: Molecular Validation (High Value/Low Yield) Decision->Path_HRMS No Drying Vacuum Drying (50°C, 24h, P2O5) Path_EA->Drying HRMS_Run LC-HRMS (ESI+) + qNMR Path_HRMS->HRMS_Run EA_Run Combustion Analysis (CHN) Drying->EA_Run Result_EA Pass: ±0.4% Fail: Recalculate as Solvate EA_Run->Result_EA Result_HRMS Pass: <5ppm Error + Purity via HPLC UV trace HRMS_Run->Result_HRMS

Caption: Decision matrix for selecting analytical methods based on sample availability and solvate presence.

Experimental Protocols

Protocol A: Handling 1,5-Naphthyridines for Elemental Analysis

Objective: Eliminate "Solvate Error" common in nitrogenous heterocycles.

  • Pre-Analysis Check: Run a TGA (Thermogravimetric Analysis) or a wide-scan

    
    H NMR to identify trapped solvents. 1,5-naphthyridines frequently trap dichloromethane or water in the crystal lattice.
    
  • Drying (Crucial Step):

    • Place the sample in a drying pistol or vacuum oven.

    • Temperature: Set to 10–20°C below the melting point (typically 50–60°C for these scaffolds).

    • Desiccant: Use

      
       (Phosphorus Pentoxide) to aggressively remove water.
      
    • Duration: Minimum 24 hours under high vacuum (<1 mbar).

  • Combustion: Ensure the analyzer is set to "Extended Combustion" mode (if available) to ensure the stable diaza-rings are fully oxidized to

    
    .
    
Protocol B: HRMS Optimization for 1,5-Naphthyridines

Objective: Obtain clear molecular ion signals without suppression.

  • Solvent System: Use Methanol/Water (50:50). Avoid Acetonitrile if possible, as it can sometimes suppress ionization for this specific scaffold.

  • Modifier: Add 0.1% Formic Acid .

    • Reasoning: The

      
       of 1,5-naphthyridine is approx 2.91. You must lower the pH to ensure protonation (
      
      
      
      ).
  • Ionization Mode: ESI (Electrospray Ionization) in Positive Mode .

  • Data Interpretation:

    • Look for the

      
       peak.
      
    • Note: Due to the two nitrogens, you may see a significant

      
       peak (half mass) if the concentration is too high or pH is very low.
      
Diagram 2: MS Ionization Pathway

Understanding the ionization behavior is critical for interpreting spectra of diaza-compounds.

MS_Pathway Neutral Neutral 1,5-Naphthyridine (M) Spray ESI Capillary (+3.5 kV) Neutral->Spray Dissolved in MeOH + 0.1% FA Droplet Charged Droplet (Coulomb Fission) Spray->Droplet Ion1 Singly Protonated [M+H]+ (m/z = X) Droplet->Ion1 Major Pathway Ion2 Doubly Protonated [M+2H]2+ (m/z = X/2) Droplet->Ion2 High Acid/Conc. Detector Detector (Orbitrap/TOF) Ion1->Detector Ion2->Detector

Caption: ESI+ ionization pathway showing the formation of singly and doubly charged species common in diaza-scaffolds.

References

  • Journal of Medicinal Chemistry. (2014). J. Med.[2][3][4] Chem. Guidelines for Authors on Purity. American Chemical Society. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Litvinov, I. A., et al. (2005). Structure and properties of 1,5-naphthyridine derivatives. Russian Chemical Bulletin. [Link]

  • European Medicines Agency. (2024). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. [Link]

Sources

Reproducibility of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Target Molecule: 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile (CAS: 55234-72-5) Synonyms: 3-Cyano-1,5-naphthyridin-2(1H)-one; 2-Hydroxy-1,5-naphthyridine-3-carbonitrile. Primary Application: Key scaffold for Diacylglycerol Kinase (DGK) inhibitors (e.g., DGK


/

) and phosphodiesterase inhibitors (Milrinone analogs).

This guide addresses the critical reproducibility challenges in synthesizing the 2-oxo-1,5-naphthyridine core. Unlike the common Gould-Jacobs reaction (which yields the 4-oxo isomer), the synthesis of the 2-oxo isomer requires a specific regioselective ring closure. The most robust protocol utilizes 2-chloronicotinaldehyde as the electrophilic scaffold, ensuring correct nitrogen placement via an S


Ar-Cyclization cascade.

Comparative Route Analysis

FeatureRoute A: The 2-Chloronicotinaldehyde Cascade (Recommended) Route B: The 3-Aminopyridine Condensation (Not Recommended)
Precursor 2-Chloro-3-formylpyridine (2-Chloronicotinaldehyde)3-Aminopyridine
Key Reagent Ethyl Cyanoacetate + Ammonium AcetateEthyl Ethoxymethylenecyanoacetate
Regioselectivity High (100%) . Cl-displacement forces 2-oxo formation.Poor/Wrong . Typically yields 4-oxo isomer (Gould-Jacobs type).
Step Count 1 (One-pot cascade) or 2 (Stepwise)2 (Condensation + Thermal Cyclization)
Yield 65–85%<30% (for 2-oxo isomer)
Scalability High (Kg scale feasible)Low (Thermal degradation risks)

Expert Insight: Route B is frequently misidentified in literature as a source for the 2-oxo isomer. However, standard cyclization of 3-aminopyridine derivatives favors the 4-oxo product due to the nucleophilicity of the ring carbon C2 vs C4. Route A is the only self-validating system for the 2-oxo target.

Detailed Experimental Protocol (Route A)

Phase 1: Materials & Stoichiometry
ComponentRoleEquiv.Notes
2-Chloronicotinaldehyde Substrate1.0Must be yellow/tan solid; store under N

.
Ethyl Cyanoacetate Nucleophile1.1Distill if liquid is yellow/orange.
Ammonium Acetate Nitrogen Source3.0–5.0Excess required to drive S

Ar.
Ethanol (Abs.) SolventN/A[0.5 M] concentration.
Piperidine Catalyst0.1Essential for Knoevenagel step.
Phase 2: Step-by-Step Methodology
Step 1: Knoevenagel Condensation (In-Situ)
  • Charge a round-bottom flask with 2-chloronicotinaldehyde (10.0 mmol) and absolute ethanol (20 mL).

  • Add ethyl cyanoacetate (11.0 mmol) and piperidine (1.0 mmol).

  • Stir at room temperature for 30–60 minutes.

    • Checkpoint: Solution typically turns yellow/orange. TLC (30% EtOAc/Hex) should show consumption of aldehyde and formation of the acrylate intermediate (

      
      ).
      
Step 2: Cyclization Cascade
  • Add ammonium acetate (50.0 mmol) directly to the reaction mixture.

  • Equip with a reflux condenser and heat to reflux (80 °C) for 4–6 hours.

    • Mechanism: The ammonia generated in situ displaces the 2-chloro group (S

      
      Ar), followed by intramolecular attack of the amine on the ester carbonyl to close the lactam ring.
      
  • Monitoring: Reaction is complete when the intermediate acrylate disappears and a heavy precipitate forms.

Step 3: Isolation & Purification
  • Cool the mixture to room temperature, then chill on ice for 1 hour.

  • Filter the solid precipitate under vacuum.

  • Wash 1: Cold ethanol (2 x 10 mL) to remove unreacted ester.

  • Wash 2: Water (2 x 20 mL) to remove ammonium salts.

  • Wash 3: Diethyl ether (2 x 10 mL) to facilitate drying.

  • Dry in a vacuum oven at 50 °C for 12 hours.

Expected Yield: 65–80% Appearance: Off-white to pale yellow powder. Melting Point: >280 °C (Dec).

Quality Control & Troubleshooting

Critical Process Parameters (CPP)
  • Ammonia Source: Using ammonium acetate is superior to bubbling NH

    
     gas because it buffers the reaction and provides a controlled release of ammonia at reflux temperatures, preventing polymerization of the aldehyde.
    
  • Temperature: Reflux is mandatory. At lower temperatures (<60 °C), the S

    
    Ar displacement of the chlorine is sluggish, leading to incomplete cyclization.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete S

Ar displacement.
Increase NH

OAc to 5-8 equiv; extend reflux time.
Product is Dark Orange Oxidation of phenol/amine impurities.Recrystallize from DMF/Ethanol (1:1).
Starting Material Remains Old/Wet 2-chloronicotinaldehyde.Verify aldehyde purity by

H NMR; ensure dry ethanol.

Mechanistic Visualization

The following diagram illustrates the cascade pathway, highlighting the critical S


Ar step that dictates the regiochemistry.

G Start 2-Chloronicotinaldehyde (Substrate) Inter1 Knoevenagel Adduct (Acrylate Intermediate) Start->Inter1 Condensation Inter2 2-Amino Intermediate (Transient) Inter1->Inter2 SNAr (Cl Displacement) Product 1,2-Dihydro-2-oxo- 1,5-naphthyridine-3-carbonitrile Inter2->Product Lactamization Reagent1 Ethyl Cyanoacetate Piperidine Reagent2 NH4OAc (Reflux) (-HCl) Reagent3 Cyclization (-EtOH)

Caption: Reaction cascade from 2-chloronicotinaldehyde to the fused naphthyridine core.

References

  • Primary Synthesis Protocol (Analogous 1,6-Naphthyridine)

    • Title: A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones.
    • Source:Journal of Heterocyclic Chemistry, Vol 27, Issue 5.
    • Relevance: Establishes the aldehyde/cyanoacetate/ammonia cascade for naphthyridinones.
  • Target Compound Characterization (DGK Inhibitors)

    • Title: Dgk targeting compounds and uses thereof (WO2023150186A1).
    • Source: WIPO / Google P
    • Relevance: Confirms structure and utility of 2-oxo-1,5-naphthyridine-3-carbonitrile.
  • Regiochemistry of Pyridine Cyclizations

    • Title: Synthetic Strategies, Reactivity and Applic
    • Source:Molecules, 2020, 25(15), 3508.
    • Relevance: Review of 1,5-naphthyridine ring construction methods.
  • 2-Chloronicotinaldehyde Reactivity

    • Title: Reaction of 2-chloro-3-formylquinolines with ethyl cyanoacetate.[1]

    • Source:ResearchG
    • Relevance: Validates the reactivity of the 2-chloro-3-formyl motif with active methylenes.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth protocol for the proper disposal of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile, a compound often utilized in medicinal chemistry and drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information presented herein is a synthesis of established best practices for chemical waste management, tailored to the specific chemical nature of this compound.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in a robust chemical waste management program.[1][2] All laboratory personnel must be trained in the proper procedures for handling, storing, and disposing of hazardous materials.[3][4] The primary objective is to prevent the release of harmful substances into the environment and to ensure the safety of all individuals in the laboratory.[5]

Waste Minimization

Before beginning any experimental work, it is essential to consider strategies for minimizing the generation of chemical waste.[6] This can be achieved by:

  • Ordering and using only the necessary amount of the chemical.[6]

  • Implementing microscale experiments where possible.

  • Ensuring that all personnel are adequately trained to prevent accidental spills and contamination.[2]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure.

PPE ItemSpecificationsRationale
Gloves Nitrile glovesProvides protection against incidental skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodPrevents inhalation of any dust or aerosols.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_0 Preparation cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Identify Waste as This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select a Compatible Hazardous Waste Container B->C Proceed to Handling D Label Container: 'Hazardous Waste', Chemical Name, Hazards C->D Proper Identification E Transfer Waste into Container D->E Containment F Store in a Designated Satellite Accumulation Area (SAA) E->F Secure Storage G Arrange for Pickup by Environmental Health & Safety (EHS) F->G Final Disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile
Reactant of Route 2
1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.